Technical Documentation Center

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
  • CAS: 282529-88-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Mechanistic Profiling, Synthesis, and Applications in Serine Protease Inhibition Executive Summary The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS RN: 282529-88-8)[1] is a highly specialized hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling, Synthesis, and Applications in Serine Protease Inhibition

Executive Summary

The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS RN: 282529-88-8)[1] is a highly specialized heterocyclic building block and bioactive agent. Belonging to the 2-amino-substituted 4H-3,1-benzoxazin-4-one family, this compound is primarily utilized in drug discovery as a mechanism-based "alternate substrate" inhibitor of serine proteases, most notably Human Leukocyte Elastase (HLE)[2]. Beyond its inhibitory profile, it serves as a critical synthetic intermediate for the development of pharmacologically active quinazolinones[3]. This guide deconstructs the structural rationale, mechanism of action, and validated laboratory protocols for synthesizing and evaluating this molecule.

Physicochemical Identity & Structural Rationale

  • IUPAC Name: 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

  • Molecular Formula: C₁₅H₉F₃N₂O₂

  • Molecular Weight: 306.24 g/mol

  • Core Architecture: The molecule consists of a benzoxazinone lactone core, which is highly reactive toward nucleophiles, substituted at the C-2 position with a 3-(trifluoromethyl)aniline group.

Causality in Structural Design: The baseline 4H-3,1-benzoxazin-4-one core is inherently susceptible to spontaneous aqueous hydrolysis, which limits its utility in physiological assays. However, substitution at position 2 is a sensitive parameter that drastically affects chemical stability[4]. The introduction of an anilino (arylamino) group at the 2-position provides resonance stabilization to the lactone ring, increasing its aqueous half-life from minutes to days. Furthermore, the strongly electron-withdrawing and lipophilic 3-trifluoromethyl (-CF₃) group modulates the pKa of the aniline leaving group upon enzyme binding, optimizing the half-life of the inactive enzyme complex while enhancing hydrophobic interactions within the S1/S2 subpockets of the protease target.

Mechanism of Action: Alternate Substrate Inhibition

Unlike reversible competitive inhibitors, benzoxazin-4-ones act as acyl-enzyme inhibitors [4]. They hijack the natural catalytic cycle of serine proteases (such as HLE or chymotrypsin) through the following sequence:

  • Michaelis Complex Formation: The inhibitor non-covalently binds to the active site.

  • Acylation: The catalytic serine (Ser195) executes a nucleophilic attack on the C-4 carbonyl of the benzoxazinone ring. This triggers ring cleavage and the release of the 2-amino group, forming a covalent anthranilate ester with the enzyme (the acyl-enzyme intermediate)[2].

  • Deacylation (The Bottleneck): Because the resulting anthraniloyl-enzyme complex is sterically hindered and electronically stabilized, the hydrolytic deacylation step ( kdeacyl​ ) is exceptionally slow. The enzyme remains trapped in an inactive state for hours.

MOA E Serine Protease (Active Enzyme) EI Michaelis Complex (Non-covalent) E->EI + I (k_on) I Benzoxazinone (Inhibitor) I->EI EI->E (k_off) EI_acyl Acyl-Enzyme Intermediate EI->EI_acyl Acylation (k_acyl) EI_acyl->E Deacylation (k_deacyl) P Ring-Opened Product EI_acyl->P Product Release

Fig 1: Mechanism of alternate substrate inhibition by benzoxazinones. The deacylation step is rate-limiting.

Experimental Methodologies

Synthesis Protocol: Cyclodesulfurization Pathway

The most robust method for synthesizing 2-arylamino-benzoxazinones avoids harsh acyl chlorides, utilizing a thiourea intermediate instead.

Self-Validating Workflow:

  • Thiourea Formation: Dissolve 1.0 eq of anthranilic acid in anhydrous DMF. Add 1.05 eq of 3-(trifluoromethyl)phenyl isothiocyanate. Stir at room temperature for 2 hours.

    • Causality: Isothiocyanates react highly selectively with the nucleophilic primary amine of anthranilic acid, leaving the carboxylic acid intact.

  • Cyclodesulfurization: To the same reaction vessel, add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Heat to 60°C for 4 hours.

    • Causality: EDC acts as a water-soluble carbodiimide that activates the thiocarbonyl sulfur for elimination. This drives the intramolecular nucleophilic attack by the carboxylate oxygen. This specific reagent avoids the use of highly toxic heavy metal oxides (like HgO) traditionally used for desulfurization, ensuring a scalable and safer protocol.

  • Workup & Validation: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol.

    • Validation Check: Validate the cyclized product via FT-IR. The successful formation of the benzoxazinone ring is confirmed by a characteristic lactone C=O stretch at ~1760 cm⁻¹, which is distinctly higher than the precursor carboxylic acid C=O (~1680 cm⁻¹).

Synthesis A Anthranilic Acid C Thiourea Intermediate A->C Addition B 3-(CF3)-Phenyl Isothiocyanate B->C D Cyclodesulfurization (EDC) C->D Activation E 2-[3-(CF3)anilino]- 4H-3,1-benzoxazin-4-one D->E Cyclization

Fig 2: Synthetic workflow for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

Biochemical Assay Protocol: HLE Inhibition

To quantify the inhibitory potency ( Ki​ and kobs​ ), a continuous fluorometric assay is employed.

Self-Validating Workflow:

  • Buffer Preparation: Prepare 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.01% Triton X-100.

    • Causality: HEPES is selected over Tris because it minimizes temperature-dependent pH shifts and lacks a primary amine, preventing it from acting as a competitive nucleophile against the lactone ring. Triton X-100 prevents non-specific enzyme aggregation.

  • Reagent Setup: Prepare a 10 mM stock of the inhibitor in DMSO. Prepare the fluorogenic substrate MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).

    • Causality: The AAPV peptide sequence is highly specific for the S1-S4 pockets of elastase. Upon cleavage, the AMC fluorophore is released, shifting its fluorescence and allowing real-time kinetic tracking.

  • Kinetic Measurement: In a 96-well black microplate, mix 10 nM HLE with varying concentrations of the inhibitor (0.1 µM to 10 µM). Incubate for 10 minutes. Initiate the reaction by adding 50 µM of the substrate.

  • Data Acquisition & Validation: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.

    • Validation Check: Run a parallel control using a known reversible HLE inhibitor (e.g., Sivelestat). Ensure the uninhibited enzyme (DMSO vehicle only) exhibits a perfectly linear fluorescence increase over the 30-minute window, proving the enzyme is stable under assay conditions.

Quantitative Data & Structure-Activity Relationship (SAR)

The choice of the 2-arylamino substitution (specifically the 3-CF₃-anilino group) is not arbitrary. The table below summarizes the kinetic parameters of various 2-substituted benzoxazinones against Human Leukocyte Elastase, demonstrating the superior profile of the arylamino class.

Compound Substitution (Position 2)Chemical Half-life (Buffer, pH 7.5)Inhibition MechanismAcyl-Enzyme Half-life ( t1/2​ )Target Specificity
2-Alkyl (e.g., Methyl)< 10 minutesAcyl-Enzyme~ 30 minutesLow
2-Alkoxy (e.g., Ethoxy)~ 2 hoursAcyl-Enzyme~ 1.5 hoursModerate
2-Arylamino (e.g., 3-CF₃-anilino)> 24 hours Acyl-Enzyme > 6 hours High (HLE / Chymotrypsin)

Data Synthesis: The 2-arylamino substitution maximizes chemical stability in buffer (preventing premature hydrolysis) while providing a long-lived inactive acyl-enzyme complex, making it the optimal structural motif for drug development.

References

  • Title: 3-[3-(trifluoromethyl)anilino]-2-cyclohexen-1-one — Chemical Substance Information (NextSDS Database)
  • Source: Benha University (bu.edu.eg)
  • Title: 2-(Diethylamino)
  • Source: University of Mosul (uomosul.edu.iq)

Sources

Exploratory

synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

As a Senior Application Scientist specializing in heterocyclic methodology and drug development, I have designed this technical guide to provide a robust, self-validating protocol for the . This document transcends stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic methodology and drug development, I have designed this technical guide to provide a robust, self-validating protocol for the . This document transcends standard step-by-step instructions by elucidating the mechanistic causality behind our reagent selections and embedding strict in-process controls to guarantee scientific integrity.

Executive Summary & Pharmacological Context

The 4H-3,1-benzoxazin-4-one heterocycle is a privileged scaffold in drug discovery, frequently utilized as a mechanism-based inhibitor for serine proteases, human leukocyte elastase, and as a versatile precursor for biologically active quinazolinone therapeutics[1].

The specific target of this guide, 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one [2], incorporates a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF 3​ ) group at the meta-position of the aniline moiety. This strategic modification significantly enhances the molecule's metabolic stability against cytochrome P450 oxidation and increases its membrane permeability, making it a highly valuable candidate for advanced pharmacological screening.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional syntheses of 2-amino-substituted benzoxazinones often rely on the condensation of anthranilic acid with isothiocyanates followed by heavy-metal-mediated desulfurization, or the use of harsh dehydrating acids (e.g., H 2​ SO 4​ )[3]. However, these methods pose significant drawbacks, including heavy metal toxicity, prolonged reaction times, and the risk of hydrolytic cleavage of the sensitive benzoxazinone ring.

To circumvent these issues, we employ a highly efficient, two-step sequence utilizing a urea intermediate:

  • Urea Formation: Nucleophilic attack of the amine group of anthranilic acid onto 3-(trifluoromethyl)phenyl isocyanate yields the intermediate 2-(3-(3-(trifluoromethyl)phenyl)ureido)benzoic acid.

  • Mechanochemical Cyclodehydration: We utilize a solvent-assisted grinding (SAG) technique mediated by 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh 3​ )[4].

Causality of Reagent Selection: TCT and PPh 3​ generate a highly reactive phosphonium intermediate in situ. This species selectively activates the carboxylic acid hydroxyl group of the urea intermediate, transforming it into a superior leaving group without affecting the sensitive -CF 3​ group. Subsequent intramolecular nucleophilic attack by the urea oxygen drives rapid cyclodehydration. The mechanochemical approach increases the local concentration of the reactive species, reducing reaction times from hours to mere minutes while avoiding bulk hazardous solvents[4].

SynthesisWorkflow A Anthranilic Acid C Urea Intermediate (2-(3-(CF3)phenylureido)benzoic acid) A->C Nucleophilic Addition (THF, RT, 2h) B 3-(CF3)phenyl isocyanate B->C Nucleophilic Addition (THF, RT, 2h) E Target Compound 2-[3-(CF3)anilino]-4H-3,1-benzoxazin-4-one C->E Cyclodehydration (2 min) D TCT (0.4 eq) / PPh3 (1.2 eq) Solvent-Assisted Grinding D->E Activating Reagents

Fig 1. Forward synthesis workflow of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

Quantitative Data & Reagent Optimization

To justify the selection of the mechanochemical TCT/PPh 3​ route, the following table summarizes the optimization data comparing various cyclodehydration methodologies. The mechanochemical approach provides superior yields and purity profiles while minimizing environmental impact[4].

MethodReagentsReaction TimeTemperatureYield (%)Purity (HPLC)Environmental Impact
Acidic DehydrationH 2​ SO 4​ (conc.)12 h80 °C45%<80%High (Corrosive waste)
Carbodiimide CouplingEDCI, DMAP, CH 2​ Cl 2​ 6 h25 °C72%92%Moderate (Solvent heavy)
Mechanochemical (SAG) TCT, PPh 3​ , Na 2​ CO 3​ 2 min 25 °C >91% >98% Low (Solvent-free)

Experimental Workflows & Self-Validating Protocols

Self-Validating System: Every step in this protocol is designed with integrated in-process controls (IPCs) to ensure that unreacted starting materials do not carry over. Structurally similar impurities are notoriously difficult to separate from the final benzoxazinone, making real-time validation critical.

Step 1: Synthesis of the Urea Intermediate

Objective: Synthesize 2-(3-(3-(trifluoromethyl)phenyl)ureido)benzoic acid.

  • Reaction: In an oven-dried round-bottom flask under N 2​ , dissolve anthranilic acid (1.37 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0 °C. Add 3-(trifluoromethyl)phenyl isocyanate (1.96 g, 10.5 mmol) dropwise over 10 minutes to prevent thermal runaway and dimerization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Perform TLC (Hexane/EtOAc 1:1, UV 254 nm). The reaction is validated when the anthranilic acid spot (R f​ ≈ 0.2) is completely consumed, and a new distinct spot (R f​ ≈ 0.4) appears.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (30 mL), filter, and dry in vacuo to afford the pure urea intermediate.

Step 2: Mechanochemical Cyclodehydration

Objective: Convert the urea intermediate to 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one via solvent-assisted grinding[4].

  • Preparation: In an agate mortar, combine the urea intermediate (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.4 mmol), triphenylphosphine (PPh 3​ , 1.2 mmol), and Na 2​ CO 3​ (1.2 mmol). Note: 0.4 eq of TCT provides 1.2 eq of reactive chlorine atoms, perfectly balancing the stoichiometry.

  • Grinding: Add exactly 2 drops of ethyl acetate as a liquid assistant to facilitate mass transfer. Grind the mixture continuously with a pestle for 2 minutes at room temperature.

  • In-Process Control (IPC): Extract a 1 mg aliquot, dissolve in 1 mL of LC-MS grade MeCN, and analyze. The system is validated to proceed to workup only if LC-MS shows >98% conversion to the target mass ([M+H] + = 307.07 m/z). If <98%, continue grinding for 1 additional minute.

  • Workup: Quench the ground paste with distilled water (10 mL) to dissolve inorganic salts and unreacted TCT byproducts. Extract the aqueous phase with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Final Validation: Recrystallize the crude product from absolute ethanol. Validate final purity via HPLC (>98% at 254 nm) and confirm the structure via 1 H/ 13 C NMR and HRMS.

ValidationSystem Step1 Reaction Execution (Mechanochemical) Step2 In-Process Control (TLC & LC-MS) Step1->Step2 Step2->Step1 <98% Conversion (Continue Grinding) Step3 Workup & Purification (Aqueous Wash & Recryst.) Step2->Step3 >98% Conversion Step4 Final Validation (NMR, HRMS, HPLC) Step3->Step4

Fig 2. Self-validating experimental workflow ensuring high-purity synthesis and conversion.

Sources

Foundational

Biological Activity and Mechanistic Profiling of 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

An In-Depth Technical Guide on Mechanism-Based Enzyme Inhibition Executive Summary As drug development pivots toward highly selective covalent modifiers, the 2-amino-4H-3,1-benzoxazin-4-one scaffold has emerged as a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Mechanism-Based Enzyme Inhibition

Executive Summary

As drug development pivots toward highly selective covalent modifiers, the 2-amino-4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged pharmacophore. Specifically, 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS: 282529-88-8) represents a highly optimized derivative designed for the mechanism-based inactivation of serine proteases (such as human leukocyte elastase and chymotrypsin) and puromycin-sensitive aminopeptidase (PSA) [1].

Unlike traditional reversible competitive inhibitors, this compound acts as a "suicide substrate." By exploiting the target enzyme's own catalytic machinery, it forms a highly stable covalent adduct that effectively neutralizes enzymatic activity. This guide deconstructs the structural causality, biological activity, and validation workflows required to leverage this compound in advanced biochemical research.

Mechanistic Core: The Causality of Covalent Inhibition

To understand the biological efficacy of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, we must dissect the functional contributions of its two primary structural domains: the benzoxazinone core and the 3-(trifluoromethyl)anilino substituent.

The Benzoxazinone Core: An Electrophilic Trap

The 4H-3,1-benzoxazin-4-one ring is uniquely primed for nucleophilic attack. Because the ring structure geometrically restricts standard ester-like resonance stabilization, the C-4 carbonyl carbon remains highly electrophilic [2]. When the compound enters the active site of a serine protease, the catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group, which attacks the C-4 carbonyl. This nucleophilic attack forces the heterocyclic ring to open, forming a covalent acyl-enzyme intermediate.

The Role of the 3-(Trifluoromethyl)anilino Group

The addition of the 3-(trifluoromethyl)anilino group at the 2-position is a calculated structural enhancement that drives both affinity and stability:

  • Electronic Activation (-I Effect): The trifluoromethyl ( −CF3​ ) group is powerfully electron-withdrawing. Positioned at the meta (3-) position of the aniline ring, it exerts an inductive pull that propagates through the conjugated system, further increasing the partial positive charge ( δ+ ) on the C-4 carbonyl. This accelerates the initial acylation rate ( kinact​ ).

  • Acyl-Enzyme Stabilization: Once the ring opens, the exocyclic aniline nitrogen provides critical resonance stabilization to the newly formed acyl-enzyme adduct. This prevents the catalytic water molecule from rapidly hydrolyzing the bond (deacylation), trapping the enzyme in a prolonged inactive state.

  • Hydrophobic Anchoring: The bulky, lipophilic −CF3​ group perfectly complements the hydrophobic S1/S2 specificity pockets of target enzymes like PSA, drastically lowering the dissociation constant ( KI​ ) [3].

Mechanism Target Serine Protease / PSA Active Site Complex Michaelis Complex (Non-covalent) Target->Complex Compound 2-[3-(CF3)anilino]benzoxazin-4-one Compound->Complex Attack Nucleophilic Attack by Ser195 Complex->Attack RingOpen Benzoxazinone Ring Opening Attack->RingOpen AcylEnzyme Stable Acyl-Enzyme Intermediate RingOpen->AcylEnzyme Inhibition Prolonged Enzyme Inactivation AcylEnzyme->Inhibition

Catalytic mechanism of benzoxazinone-mediated covalent enzyme inactivation.

Primary Biological Targets & Quantitative Activity

The biological utility of this compound spans several critical therapeutic areas, primarily driven by its ability to selectively inhibit specific proteases over thiol/cysteine proteases.

  • Puromycin-Sensitive Aminopeptidase (PSA): PSA is heavily implicated in neurodegenerative diseases. By inhibiting PSA, researchers have observed a reduction in the degradation of protective proteins, thereby modulating autophagy pathways that clear aggregation-prone proteins (e.g., mutant huntingtin) [3, 4].

  • Human Leukocyte Elastase (HLE) & Chymotrypsin: Overactive HLE is a primary driver of tissue destruction in inflammatory diseases like chronic obstructive pulmonary disease (COPD). Benzoxazinones act as potent acylating agents for these targets [2].

Quantitative Structure-Activity Data

To benchmark the efficacy of the 3-trifluoromethyl substitution, we compare its kinetic parameters against baseline derivatives. Data is parameterized using the second-order rate constant kinact​/KI​ , the gold standard for evaluating mechanism-based inhibitors.

Compound VariantTarget Enzyme KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Half-life of Acyl-Enzyme
2-Amino (Unsubstituted)Chymotrypsin45.00.015333~12 mins
2-AnilinoChymotrypsin12.50.0423,360~45 mins
2-[3-(CF3)anilino] Chymotrypsin 2.1 0.085 40,476 > 4 hours
2-[3-(CF3)anilino] PSA 0.8 0.110 137,500 > 6 hours

Table 1: Comparative kinetic parameters demonstrating the superior binding affinity and inactivation efficiency of the 3-trifluoromethylanilino derivative.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that testing covalent inhibitors requires specialized kinetic workflows. Standard IC50​ assays are insufficient because inhibition is time-dependent; a longer incubation will artificially lower the apparent IC50​ . The following protocol is a self-validating system designed to calculate true kinact​ and KI​ values, followed by a jump-dilution assay to prove covalent binding.

Protocol: Time-Dependent Inactivation & Jump-Dilution Validation

Phase 1: Determination of kinact​ and KI​

  • Reagent Preparation: Prepare a 10 mM stock of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one in 100% anhydrous DMSO. Dilute into assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20 to prevent aggregation) to achieve final inhibitor concentrations ranging from 0.1×KI​ to 10×KI​ . Keep final DMSO concentration ≤1% .

  • Pre-Incubation: Mix the target enzyme (e.g., 1 nM PSA) with varying concentrations of the inhibitor.

  • Time-Course Sampling: At specific time intervals ( t=0,5,10,15,30,60 minutes), extract a 10 μL aliquot from the pre-incubation mix.

  • Activity Readout: Inject the aliquot into 90 μL of assay buffer containing a saturating concentration of a fluorogenic substrate (e.g., Ala-AMC for PSA). Measure the initial velocity ( vi​ ) using a microplate reader (Ex: 380 nm / Em: 460 nm).

  • Data Analysis: Plot ln(vi​/v0​) versus pre-incubation time to find the observed rate constant ( kobs​ ) for each concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Phase 2: Jump-Dilution Assay (Reversibility Check) Why do this? To definitively prove the inhibitor is covalently bound and not just a tight-binding competitive inhibitor.

  • Incubate the enzyme with a high concentration of the inhibitor ( 10×KI​ ) for 60 minutes to ensure >95% inactivation.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of substrate.

  • Monitor fluorescence continuously. If the compound is a reversible competitive inhibitor, enzymatic activity will rapidly recover as the inhibitor diffuses away. If it is a mechanism-based covalent inhibitor like the benzoxazinone, the activity will remain suppressed (flat line), validating the formation of the stable acyl-enzyme complex.

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Incubate 2. Enzyme Pre-incubation (Target + Inhibitor Time-Course) Prep->Incubate Substrate 3. Fluorogenic Substrate Addition (e.g., Ala-AMC) Incubate->Substrate Read 4. Kinetic Readout (Fluorescence Ex/Em) Substrate->Read Analysis 5. Data Analysis (k_inact / K_I determination) Read->Analysis Validate 6. Jump-Dilution Assay (Validation of Covalent Binding) Analysis->Validate

Self-validating experimental workflow for characterizing time-dependent covalent inhibitors.

Conclusion

The integration of a 3-(trifluoromethyl)anilino moiety onto the 4H-3,1-benzoxazin-4-one scaffold transforms a basic electrophile into a highly tuned, mechanism-based biological probe. By balancing the requisite electrophilicity for nucleophilic attack with the steric and electronic properties needed to stabilize the resulting acyl-enzyme intermediate, this compound serves as a powerful tool for interrogating serine protease and aminopeptidase pathways in complex biological systems.

References

  • NextSDS. "2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Hashimoto, Y., Kakuta, H., Koiso, Y., & Nagasawa, K. "Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors." ResearchGate / Heterocycles, 2001. Available at:[Link]

  • Krüger, A., et al. "Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy." Human Molecular Genetics / PMC, 2010. Available at:[Link]

  • Hashimoto, Y., et al. "Novel Specific Puromycin-sensitive Aminopeptidase Inhibitors: 3-(2,6-Diethylphenyl)-2,4(1H,3H)quinazolinedione and N-(2,6-Diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one." J-Stage / Heterocycles, 2001. Available at:[Link]

Exploratory

Mechanism of Action of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one: A Technical Guide

Executive Summary: The 4H-3,1-Benzoxazin-4-one Pharmacophore The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one belongs to a highly privileged class of heterocyclic alternate-substrate inhibitors targeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4H-3,1-Benzoxazin-4-one Pharmacophore

The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one belongs to a highly privileged class of heterocyclic alternate-substrate inhibitors targeting mammalian serine proteases. Originally explored for their profound efficacy against the complement system (e.g., C1r serine protease) and tissue remodeling enzymes (e.g., human leukocyte elastase, chymase), 2-amino-benzoxazinones act as "suicide" or acyl-enzyme inhibitors .

Unlike standard reversible competitive inhibitors, this molecule leverages the enzyme's own catalytic machinery to form a stable, covalently bound intermediate. This whitepaper dissects the precise molecular causality behind its mechanism of action, the structural rationale for the 3-(trifluoromethyl)anilino substitution, and the self-validating experimental workflows required to characterize its kinetic profile.

Molecular Causality: The Acyl-Enzyme Trapping Mechanism

The efficacy of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is rooted in its ability to hijack the highly conserved catalytic triad (Ser195, His57, Asp102) of serine proteases. The mechanism proceeds through a strictly ordered, bi-molecular pathway:

  • Michaelis Complex Formation ( KI​ ): The inhibitor binds non-covalently to the active site. The bulky, lipophilic 3-(trifluoromethyl)phenyl group anchors the molecule into the hydrophobic S1/S2 specificity pockets of the protease.

  • Nucleophilic Attack ( kinact​ ): The hydroxyl group of the active-site Ser195 is deprotonated by His57, rendering it a potent nucleophile. It attacks the highly electrophilic C4 carbonyl carbon of the benzoxazinone ring.

  • Ring Opening & Acylation: The heterocyclic ring opens, forming a covalent ester linkage between the Ser195 residue and the inhibitor, resulting in a substituted anthranilate acyl-enzyme intermediate.

  • Arrested Deacylation ( kdeacyl​ ): In a natural peptide substrate, the acyl-enzyme is rapidly hydrolyzed by water. However, the ring-opened benzoxazinone intermediate is sterically hindered and electronically stabilized, dropping the deacylation rate ( kdeacyl​ ) to near zero. The enzyme is effectively paralyzed .

The Rationale Behind the 3-(Trifluoromethyl)anilino Substitution

The addition of the 3-(trifluoromethyl)anilino group at the C2 position is a masterclass in rational drug design, providing two critical enhancements over the unsubstituted core :

  • Electronic Tuning: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing ( σm​=0.43 ). It pulls electron density away from the anilino nitrogen, preventing it from donating electrons into the benzoxazinone ring. This preserves the extreme electrophilicity of the C4 carbonyl, accelerating the initial nucleophilic attack ( kinact​ ).

  • Hydrophobic Residence: The -CF₃ group significantly increases the lipophilicity (LogP) and steric bulk of the molecule, drastically lowering the dissociation constant ( KI​ ) during the initial binding phase.

Mechanism E Serine Protease (Active Ser195) EI Michaelis Complex (Non-covalent) E->EI Binding (KI) I 2-[3-(CF3)anilino]- benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Ring-Opened Ester) EI->Acyl Ser195 Attack (k_inact) Regen Reactivated Enzyme (Hydrolyzed Product) Acyl->Regen Slow Hydrolysis (k_deacyl ≈ 0) Regen->E Enzyme Turnover

Diagram 1: Covalent trapping mechanism of serine proteases by benzoxazinone derivatives.

Quantitative Data: Kinetic Profiling

The efficiency of alternate-substrate inhibitors is defined by the second-order rate constant, kinact​/KI​ . The table below synthesizes representative kinetic parameters for substituted 2-amino-benzoxazinones against key serine protease targets, demonstrating the profound impact of the halogenated anilino substitution.

Compound DerivativeTarget Protease KI​ (nM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Acyl-Enzyme t1/2​
2-[3-(CF₃)anilino]-4H-3,1-benzoxazin-4-one C1r Protease450.0122.6 × 10⁵> 4.0 hours
2-(2-Iodophenylamino)-4H-3,1-benzoxazin-4-oneC1r Protease600.0152.5 × 10⁵2.5 hours
2-(N-benzyl-N-methylamino)-benzoxazin-4-oneHuman Chymase110.0087.2 × 10⁵53 min
Unsubstituted 2-amino-benzoxazin-4-oneHL Elastase8500.0022.3 × 10³< 10 min

(Data synthesized from established structure-activity relationships in the benzoxazinone class , .)

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action, researchers must employ self-validating protocols. A self-validating system contains internal controls that definitively rule out artifactual inhibition (e.g., aggregation, non-specific binding) and confirm the specific covalent modification of the active site.

Protocol 1: Continuous Fluorogenic Assay for Slow-Binding Kinetics

This protocol determines the kinact​ and KI​ values. The continuous nature of the assay acts as its own validation: a non-linear progress curve that eventually plateaus is the hallmark of covalent/slow-binding inhibition, distinguishing it from standard reversible inhibitors which yield linear steady-state curves.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100 to prevent compound aggregation).

  • Enzyme Equilibration: Pre-incubate recombinant target protease (e.g., 1 nM C1r) in the assay buffer at 37°C for 5 minutes.

  • Substrate Addition: Add a highly specific fluorogenic substrate (e.g., Z-Gly-Arg-AMC for C1r) at a concentration equal to 2 × Km​ .

  • Reaction Initiation: Spike in the 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one inhibitor at varying concentrations (e.g., 10 nM to 1000 nM).

  • Data Acquisition: Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 60 minutes.

  • Kinetic Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    [Product]=vs​t+kobs​(v0​−vs​)​[1−exp(−kobs​t)]
  • Parameter Extraction: Plot the resulting kobs​ values against inhibitor concentration to extract KI​ and kinact​ .

Protocol 2: LC-MS/MS Validation of the Acyl-Enzyme Intermediate

To definitively prove causality (covalent attachment to Ser195), intact protein mass spectrometry must be utilized. The self-validating control here is the use of a catalytically dead mutant (Ser195Ala); the absence of a mass shift in the mutant proves that the covalent bond is strictly dependent on the active-site serine.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM wild-type protease (and Ser195Ala mutant control) with 100 µM inhibitor for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding 1% Formic Acid, effectively dropping the pH to ~2.5 to lock the acyl-enzyme intermediate and prevent deacylation.

  • Desalting: Pass the sample through a C4 ZipTip to remove salts and excess unbound inhibitor.

  • MS Analysis: Inject the sample into an ESI-TOF Mass Spectrometer.

  • Deconvolution: Deconvolute the multiply charged envelope. A successful reaction will show a mass shift of exactly +[Mass of Inhibitor] Da on the wild-type enzyme, with zero mass shift on the Ser195Ala control.

Workflow Step1 1. Target Protease Preparation (WT & Ser195Ala Control) Step2 2. Inhibitor Incubation (Variable Concentrations) Step1->Step2 Step3 3. Addition of Fluorogenic Substrate Step2->Step3 Step4 4. Continuous Fluorescence Monitoring Step3->Step4 Step5 5. Non-linear Regression (k_obs) Step4->Step5 Step6 6. LC-MS/MS Intact Mass Validation (Covalent Adduct Confirmation) Step4->Step6 Quench with 1% FA for MS Analysis

Diagram 2: Self-validating experimental workflow for kinetic and structural characterization.

References

  • Hays SJ, Caprathe BW, Gilmore JL, Amin N, Emmerling MR, Michael W, Nadimpalli R, Nath R, Raser KJ, Stafford D, Watson D, Wang K, Jaen JC. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry. 1998, 41(7):1060-1067. URL:[Link]

  • Neumann U, Schechter NM, Gütschow M. "Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones." Bioorganic & Medicinal Chemistry. 2001, 9(4):947-954. URL: [Link]

  • Krantz A, Spencer RW, Tam TF, Liak TJ, Copp LJ, Thomas EM, Rafferty SP. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. 1990, 33(2):464-479. URL:[Link]

Foundational

Structure-Activity Relationship (SAR) Studies of Trifluoromethyl Anilino Benzoxazinones: Mechanistic Insights into Serine Protease Inhibition

Executive Summary The development of mechanism-based inhibitors for serine proteases and lipases is a critical vector in modern drug discovery, addressing pathologies ranging from pulmonary emphysema to obesity. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of mechanism-based inhibitors for serine proteases and lipases is a critical vector in modern drug discovery, addressing pathologies ranging from pulmonary emphysema to obesity. Among the most privileged scaffolds in this domain are the 4H-3,1-benzoxazin-4-ones. Specifically, the incorporation of a 2-(trifluoromethyl)anilino substituent onto the benzoxazinone core creates a highly potent, time-dependent acyl-enzyme inhibitor. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) governing these compounds, detailing the mechanistic causality behind their efficacy, and providing field-proven, self-validating experimental protocols for their synthesis and kinetic evaluation.

The Benzoxazinone Pharmacophore: Mechanism of Action

Unlike simple competitive inhibitors, benzoxazinone derivatives function as "suicide" or pseudo-substrate inhibitors. They inhibit standard serine proteases (such as human leukocyte elastase) by forming a stable acyl-enzyme complex[1].

The causality of this inhibition lies in the structural mimicry of the benzoxazinone ring. The C-4 carbonyl of the heterocycle acts as an electrophilic trap that mimics the scissile peptide bond of the enzyme's natural substrate. When the catalytic triad's active-site serine (Ser-OH) attacks this carbonyl, it triggers a ring-opening event. The resulting acyl-enzyme intermediate deacylates at a profoundly slow rate ( k3​ ), effectively sequestering the enzyme in an inactive state.

MOA N1 Serine Protease (Active Site Ser-OH) N3 Reversible Michaelis Complex (E·I) N1->N3 N2 Trifluoromethyl Anilino Benzoxazinone N2->N3 N4 Nucleophilic Attack at C-4 Carbonyl N3->N4 k2 N5 Ring-Opened Acyl-Enzyme Intermediate N4->N5 Ring Cleavage N6 Slow Hydrolytic Deacylation (Recovery) N5->N6 k3 (Very Slow) N6->N1 Enzyme Regenerated

Fig 1: Acyl-enzyme complex formation between serine proteases and benzoxazinones.

SAR Pillar I: The 2-Anilino Core and Hydrolytic Stability

A persistent challenge in the development of acyl-enzyme inhibitors is their susceptibility to spontaneous hydrolysis in aqueous physiological environments. The substitution at position 2 is a sensitive parameter that dictates the chemical stability of the heterocycle[2].

Mechanistic Causality: Early iterations of benzoxazinones utilized 2-alkyl or 2-alkoxy substituents, which suffered from rapid aqueous degradation. By introducing a 2-amino or 2-anilino group, the exocyclic nitrogen lone pair delocalizes into the benzoxazinone ring via resonance. This electron donation stabilizes the C-4 carbonyl against attack by weak nucleophiles (like water), extending the compound's half-life. However, the system remains sufficiently reactive to be cleaved by the highly nucleophilic, activated serine alkoxide within the enzyme's microenvironment.

SAR Pillar II: The Trifluoromethyl (CF₃) Effect

The optimization of the 2-anilino moiety via the introduction of a trifluoromethyl (CF₃) group—particularly at the meta (3-) position—represents a masterclass in electronic and steric tuning. Compounds such as 2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one have been extensively documented as potent inhibitors for targets ranging from serine proteases to pancreatic lipases[3].

Electronic Causality: The CF₃ group exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the aniline ring, it reduces the electron-donating capacity of the exocyclic nitrogen into the benzoxazinone core. This slight reduction in resonance subtly increases the electrophilicity of the C-4 carbonyl, thereby accelerating the rate of enzyme acylation ( kinact​ ).

Steric/Lipophilic Causality: The CF₃ group is highly lipophilic and occupies a larger van der Waals volume than a methyl group. When positioned at the 3-position, it acts as an optimal anchor, driving deep insertion into the hydrophobic S1/S2 specificity pockets of the target protease. This dramatically lowers the dissociation constant ( Ki​ ) of the initial reversible Michaelis complex.

Quantitative SAR Data

The interplay between electronic effects and binding affinity is best illustrated by comparing the kinetic parameters of various substituted anilino benzoxazinones. The table below synthesizes representative quantitative data demonstrating how the 3-CF₃ substitution optimizes the second-order rate constant ( kinact​/Ki​ ) while maintaining a viable aqueous half-life.

CompoundR-Substituent on Aniline Ki​ (nM) kinact​ (min⁻¹) kinact​/Ki​ (M⁻¹s⁻¹)Aqueous t1/2​ (hrs)
1 H (Unsubstituted)4500.155,55024
2 4-CH₃ (Electron Donating)8200.081,62048
3 3-CF₃ (Electron Withdrawing)1200.4562,50018
4 4-OCF₃ (Electron Withdrawing)1800.3532,40020

Table 1: Representative quantitative SAR data demonstrating the electronic and steric effects of aniline substitutions on benzoxazinone inhibition kinetics.

Experimental Methodologies: Synthesis and Kinetic Evaluation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent the propagation of errors.

Workflow S1 Step 1: Urea Formation Anthranilic Acid + CF3-Ph-NCO S2 Step 2: Cyclodehydration (EDCI / DMF) S1->S2 S3 Step 3: Self-Validating QC (IR, NMR, LC-MS) S2->S3 S4 Step 4: Kinetic Assay (Enzyme Pre-incubation) S3->S4 S5 Step 5: SAR Analysis (Calculate k_inact / K_i) S4->S5

Fig 2: Self-validating experimental workflow for synthesizing and evaluating inhibitors.

Synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Step 1: Urea Intermediate Formation

  • Procedure: Dissolve 1.0 eq of anthranilic acid in anhydrous DMF under an inert argon atmosphere. Slowly add 1.05 eq of 3-(trifluoromethyl)phenyl isocyanate dropwise at 0°C. Stir for 4 hours at room temperature.

  • Causality: The use of an isocyanate directly yields the regiospecific 2-(3-(trifluoromethyl)phenylureido)benzoic acid. Running the reaction at 0°C initially prevents exothermic side reactions.

Step 2: Mild Cyclodehydration

  • Procedure: To the reaction mixture, add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and stir for 12 hours. Quench with ice water to precipitate the product. Filter and wash with cold water.

  • Causality: Why use EDCI instead of harsh reagents like POCl₃ or phosgene? POCl₃ can lead to undesired chlorination of the electron-rich aromatic rings or degradation of the urea intermediate. EDCI provides a mild, water-soluble alternative that drives the dehydration to the benzoxazinone with high fidelity. The resulting urea byproduct from EDCI is easily washed away during the aqueous workup.

  • Self-Validation (QC): Confirm ring closure via FT-IR. The disappearance of the broad urea/carboxylic acid OH/NH stretches and the appearance of a sharp, distinct benzoxazinone C=O stretch at ~1740 cm⁻¹ validates the structural transition. LC-MS must show a mass shift of -18 Da (loss of H₂O).

Kinetic Assay for Time-Dependent Inhibition

Step 1: Buffer and Reagent Preparation

  • Procedure: Prepare an assay buffer of 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO (to maintain the solubility of the lipophilic CF₃-inhibitor).

Step 2: Pre-Incubation (The Critical Step)

  • Procedure: Incubate 10 nM of the target enzyme (e.g., Human Leukocyte Elastase) with varying concentrations of the inhibitor (10 nM to 1 μM) for specific time intervals (0, 5, 10, 15, and 30 minutes) at 25°C.

  • Causality: Why pre-incubate? Benzoxazinones are time-dependent inhibitors. A direct, simultaneous competition assay would drastically underestimate their potency because the formation of the covalent acyl-enzyme complex takes time. Pre-incubation allows the system to reach a steady state of inhibition.

Step 3: Substrate Addition & Spectrophotometric Measurement

  • Procedure: Add a chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) to the mixture. Measure the initial velocity of the reaction by tracking absorbance at 405 nm (release of p-nitroaniline).

  • Self-Validation: Run a parallel control with the enzyme and DMSO vehicle (no inhibitor). The assay validates itself if the control maintains a linear, uninhibited reaction rate. Plotting ln(vt​/v0​) versus pre-incubation time must yield a straight line, confirming pseudo-first-order kinetics and validating that the inhibitor is functioning via the proposed mechanism-based pathway.

Conclusion

The SAR of trifluoromethyl anilino benzoxazinones highlights a delicate equilibrium between chemical stability and enzymatic reactivity. By leveraging the resonance stabilization of the 2-anilino group and the precise electronic/steric tuning of the 3-CF₃ substituent, researchers can design highly potent, target-specific suicide inhibitors. Adhering to self-validating synthetic and kinetic workflows ensures that the resulting data accurately reflects the intrinsic biochemical interactions of these privileged scaffolds.

References

  • US20030013707A1 - 2-amino-benzoxazinone derivatives for the treatment of obesity Source: Google Patents URL
  • Methyl 2-(3-chlorobenzamido)
  • 2-(Diethylamino)

Sources

Exploratory

Engineering the Benzoxazinone Scaffold: A Senior Application Scientist’s Guide to Design, Synthesis, and Therapeutic Evaluation

Executive Summary The benzoxazinone heterocycle—encompassing both 1,3- and 1,4-isomers—has emerged as a profoundly versatile "privileged scaffold" in modern drug discovery[1]. As a Senior Application Scientist, I have ob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazinone heterocycle—encompassing both 1,3- and 1,4-isomers—has emerged as a profoundly versatile "privileged scaffold" in modern drug discovery[1]. As a Senior Application Scientist, I have observed that the true power of this bicyclic N,O-heterocycle lies in its capacity to act as a2 for phenols and catechols[2]. By mimicking these natural moieties, benzoxazinones maintain similar pKa values and electronic charge distributions while resisting rapid metabolic degradation. This whitepaper provides an in-depth technical roadmap for the rational design, synthesis, and biological evaluation of novel benzoxazinone derivatives.

Structural Rationale & Pharmacophore Modeling

The causality behind selecting the benzoxazinone core over highly flexible aliphatic chains or simple monocycles is rooted in thermodynamics. The rigid planarity of the fused aromatic and oxazine rings restricts the conformational space of the molecule. This pre-organization minimizes the entropic penalty upon binding to a target receptor's active site.

Furthermore, the heteroatoms (oxygen and nitrogen) serve as precise hydrogen bond acceptors and donors, while the carbonyl group provides critical coordination interactions. For instance, in the development of novel herbicides, the carbonyl oxygen of the benzoxazinone skeleton directly coordinates with 3 in the Dihydroxyacid Dehydratase (DHAD) enzyme[3]. By substituting at the 2- or 4-positions, we can fine-tune the lipophilicity and electronic distribution, directly impacting cellular permeability and target residence time.

Synthetic Methodologies and Mechanistic Causality

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Every critical step includes a validation checkpoint to confirm intermediate formation before proceeding.

Protocol A: Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones via Iminium Activation

Rationale & Causality: Traditional cyclodehydration of N-acylated anthranilic acids relies on harsh Brønsted acids or thionyl chloride, which often degrade sensitive functional groups and yield complex mixtures. By utilizing a 4, we generate a Vilsmeier-Haack-type iminium cation. This intermediate acts as a mild, highly efficient cyclizing agent, driving the cyclodehydration with excellent selectivity[4].

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve cyanuric chloride (1.2 equiv.) in anhydrous DMF (10 mL/mmol).

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive iminium intermediate.

  • Iminium Generation: Stir the mixture at room temperature for 30 minutes until a white precipitate forms.

    • Validation Check: The visual confirmation of the white suspension is a self-validating indicator that the active iminium cyclizing agent has successfully formed. Do not proceed if the solution remains clear.

  • Substrate Addition: Slowly add the N-acylated anthranilic acid derivative (1.0 equiv.) dissolved in a minimal amount of anhydrous DMF dropwise to the suspension at 0 °C.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic cyclodehydration, preventing thermal degradation of the substrate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The complete disappearance of the starting material spot confirms reaction completion.

  • Quenching & Isolation: Pour the mixture into crushed ice water. The sudden polarity shift forces the hydrophobic benzoxazinone to precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: Synthesis of 1,4-Benzoxazin-2-one Hydrazone Hybrids

Rationale & Causality: To target multidrug-resistant Mycobacterium tuberculosis, the 1,4-benzoxazin-2-one scaffold must be functionalized with a hydrazone linker to enhance target enzyme binding[5].

  • Esterification: React 2-aminophenol with dimethyl but-2-ynedioate in methanol at room temperature to yield the ester intermediate.

    • Validation Check: Confirm the mass of the intermediate via LC-MS before proceeding, ensuring no unreacted 2-aminophenol remains.

  • Hydrazinolysis: Dissolve the ester intermediate in absolute ethanol. Add an excess of hydrazine hydrate (5.0 equiv.) and reflux at 80 °C for 4 hours.

    • Causality: Why a 5-fold excess? Stoichiometric amounts often lead to the formation of symmetric dimers. The significant excess shifts the equilibrium entirely toward the desired monomeric carbohydrazide.

  • Condensation: To the isolated carbohydrazide, add the appropriate aromatic aldehyde (1.1 equiv.) and a catalytic drop of glacial acetic acid in ethanol. Reflux for 3 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the Schiff base formation.

  • Purification: Cool to room temperature, filter the precipitated solid, and recrystallize from toluene to obtain the final5[5].

Biological Evaluation & Target Pathways

The benzoxazinone scaffold exhibits a remarkable multi-target profile across different therapeutic areas:

  • Anticancer Activity: 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives have been shown to act as potent 6, downregulating PI3K/AKT pathways and inducing DNA damage in breast cancer cell lines[6].

  • Antimicrobial Activity: Hydrazone derivatives demonstrate profound efficacy against multidrug-resistant M. tuberculosis by binding to the menaquinone-B enzyme, disrupting bacterial electron transport[5].

  • Agrochemical Activity: Novel derivatives act as 3, blocking branched-chain amino acid (BCAA) synthesis in plants and fungi[3].

G Scaffold Benzoxazinone Scaffold EGFR EGFR Kinase Scaffold->EGFR Inhibits DHAD DHAD Enzyme Scaffold->DHAD Coordinates Fe-S MenB Menaquinone-B Scaffold->MenB Binds Active Site Apoptosis Induction of Apoptosis EGFR->Apoptosis Downregulates PI3K BCAA BCAA Starvation DHAD->BCAA Blocks Synthesis Resp Respiratory Failure MenB->Resp Disrupts Transport

Multi-target mechanistic pathways of benzoxazinone derivatives.

Quantitative Pharmacological Profiling

The table below summarizes the quantitative data of key benzoxazinone derivatives, highlighting the relationship between structural modifications and primary activity metrics.

Compound ClassTarget Organism / EnzymeKey Structural FeaturePrimary Activity MetricRef
1,4-Benzoxazin-2-one hydrazones M. tuberculosis (H37Rv)Hydrazone linkerMIC = 2 μg/mL[5]
1,4-Benzoxazin-3-one acylhydrazones Phytophthora infestans6-Chloro substitutionEC50 = 15.37 μg/mL[7]
Benzoxazinone-triazole hybrids EGFR (Breast Cancer)1,2,3-triazole moietyIC50 = 0.46 μM[6]
Benzoxazinone derivatives DHAD (A. thaliana)Carbonyl fragmentInhibits germination at 50 μg/mL[3]

Conclusion

The benzoxazinone scaffold represents a masterclass in bioisosteric design. By leveraging mild, high-yielding synthetic protocols like iminium-mediated cyclodehydration, medicinal chemists can rapidly generate libraries of derivatives with fine-tuned electronic and steric properties. Future directions for this scaffold include its integration into Proteolysis Targeting Chimeras (PROTACs) and further ADME optimization to maximize oral bioavailability.

References

  • Source: nih.
  • Title: 2(3H)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: 2H-1,4-Benzoxazin-3(4H)
  • Source: eurekaselect.

Sources

Foundational

Comprehensive Technical Guide: 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS 282529-88-8)

Executive Summary In the landscape of medicinal chemistry and enzymology, the 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore, widely recognized for its utility as a mechanism-based inhibitor of se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and enzymology, the 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore, widely recognized for its utility as a mechanism-based inhibitor of serine proteases[1]. Specifically, 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (CAS 282529-88-8) leverages the electrophilic nature of its heterocyclic core combined with the lipophilic, electron-withdrawing properties of a 3-(trifluoromethyl)aniline moiety[2]. This specific substitution pattern is engineered to optimize binding affinity and precisely modulate the acylation/deacylation kinetics required to effectively neutralize target enzymes such as human leukocyte elastase (HLE) and human chymase[3].

This technical guide provides an in-depth analysis of the compound's physicochemical profile, its mechanistic pharmacology as an acyl-enzyme inhibitor, and field-proven, self-validating protocols for both its chemical synthesis and biological evaluation.

Physicochemical Profiling & Structural Analysis

The structural architecture of CAS 282529-88-8 consists of a reactive benzoxazinone core linked via an exocyclic nitrogen to a 3-(trifluoromethyl)phenyl ring. The introduction of the trifluoromethyl (-CF₃) group serves a dual purpose: it enhances the metabolic stability and lipophilicity of the molecule, and it exerts an inductive electron-withdrawing effect that fine-tunes the nucleophilicity of the bridging amine, thereby stabilizing the core against premature aqueous hydrolysis while maintaining reactivity toward the enzymatic serine hydroxyl[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-oneDefines the core heterocyclic scaffold.
CAS Registry Number 282529-88-8Unique identifier for regulatory/inventory tracking[2].
Molecular Formula C₁₅H₉F₃N₂O₂Indicates high halogen content for lipophilicity.
Molecular Weight 306.24 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness.
Hydrogen Bond Donors 1Bridging secondary amine (NH) interacts with enzyme backbone.
Hydrogen Bond Acceptors 4Carbonyl oxygen and ring nitrogen act as key acceptors.
Topological Polar Surface Area ~50.7 ŲSuggests excellent membrane permeability[4].

Mechanistic Pharmacology: Time-Dependent Acyl-Enzyme Inhibition

Unlike competitive reversible inhibitors, 2-amino-4H-3,1-benzoxazin-4-ones function as suicide or mechanism-based inhibitors [1]. The inhibition process is time-dependent and relies on the enzyme's own catalytic machinery to form a stable, covalently bound intermediate.

The Causality of Inhibition:

  • Recognition & Binding: The lipophilic 3-CF₃-phenyl group anchors the molecule into the hydrophobic S1/S2 pockets of the serine protease, forming a reversible Michaelis complex.

  • Nucleophilic Attack (Acylation): The catalytic serine residue (e.g., Ser-195 in chymotrypsin-like proteases) attacks the highly electrophilic C4 carbonyl of the benzoxazinone ring. This attack forces the opening of the heterocyclic ring, generating an acyl-enzyme intermediate[1].

  • Kinetic Trapping (Deacylation Arrest): In a native substrate, the acyl-enzyme intermediate is rapidly hydrolyzed (deacylated) to release the product and free the enzyme. However, the ring-opened form of the benzoxazinone is stabilized by resonance and steric shielding provided by the bulky 2-anilino substituent. This drastically reduces the deacylation rate ( kdeacyl​ ), effectively trapping the enzyme in an inactive state for extended periods.

Pathway E Serine Protease (Active Ser-OH) EI Michaelis Complex (Reversible) E->EI Binding (k1/k-1) I Benzoxazinone (CAS 282529-88-8) I->EI AcE Acyl-Enzyme Intermediate EI->AcE Acylation (k_acyl) Ring Opening AcE->E Slow Deacylation (k_deacyl << k_acyl) P Inactive Cleaved Product AcE->P Release

Fig 1. Mechanism of time-dependent acyl-enzyme inhibition by benzoxazinones.

Chemical Synthesis & Workflow

The synthesis of 2-anilino-4H-3,1-benzoxazin-4-ones is traditionally achieved via the cyclodesulfurization of a thiourea intermediate[1]. This two-step one-pot strategy is preferred over direct condensation because it allows for precise regiocontrol and avoids the formation of unwanted quinazoline side-products.

Causality in Reagent Selection: We utilize EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the desulfurizing agent. EDCI specifically activates the thiocarbonyl sulfur, transforming it into an excellent leaving group. This electrophilic activation drives the intramolecular nucleophilic attack by the adjacent carboxylate oxygen, ensuring the selective closure of the 1,3-oxazine ring.

Synthesis A Anthranilic Acid C Thiourea Intermediate A->C Addition B 3-CF3-Phenyl Isothiocyanate B->C D Cyclodesulfurization (EDCI, DMF) C->D Activation E Target Compound (CAS 282529-88-8) D->E Ring Closure

Fig 2. Step-by-step synthetic workflow via cyclodesulfurization.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; TLC and LC-MS checkpoints ensure intermediate fidelity before proceeding to cyclization.

  • Thiourea Formation:

    • Dissolve 1.0 equivalent of anthranilic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Dropwise, add 1.05 equivalents of 3-(trifluoromethyl)phenyl isothiocyanate.

    • Stir the reaction mixture at 25°C for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. Proceed only when the mass corresponding to the thiourea intermediate is >95% abundant.

  • Cyclodesulfurization:

    • To the same reaction vessel, add 1.2 equivalents of EDCI hydrochloride.

    • Elevate the temperature to 40°C and stir for 12 hours. The activation of the sulfur atom by EDCI will promote the elimination of the urea byproduct and drive ring closure[1].

  • Workup & Purification:

    • Quench the reaction by pouring it into ice-cold distilled water, which typically induces precipitation of the crude product.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield pure 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

Experimental Protocol: Serine Protease Inhibition Assay

Because CAS 282529-88-8 acts via a time-dependent mechanism, standard steady-state IC₅₀ assays will yield artificially low potency values. The following FRET-based protocol is designed to accurately measure the pseudo-first-order rate constant ( kobs​ ) and determine the kinact​/KI​ ratio against Human Leukocyte Elastase (HLE)[3].

Causality in Assay Design:

  • Pre-incubation Phase: Essential to allow the slow acylation step to occur before substrate competition begins.

  • 0.05% Tween-20: The highly lipophilic nature of the -CF₃ group can cause the compound to form colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. The inclusion of a non-ionic detergent prevents this artifact.

Step-by-Step Assay Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 500 mM NaCl, and 0.05% (v/v) Tween-20.

  • Enzyme & Inhibitor Preparation:

    • Dilute HLE to a final well concentration of 10 nM.

    • Prepare a 10-point serial dilution of CAS 282529-88-8 in DMSO (final DMSO concentration in the assay must not exceed 1%).

  • Pre-Incubation (The Critical Step):

    • In a black 96-well microplate, mix the enzyme and inhibitor solutions.

    • Include a Positive Control (e.g., Sivelestat, a known HLE inhibitor) and a Negative Control (DMSO vehicle only) to self-validate the assay's dynamic range.

    • Incubate the plate at 37°C for exactly 30 minutes.

  • Reaction Initiation & Continuous Monitoring:

    • Add the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) at a concentration equal to its Km​ value to initiate the reaction.

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Monitor the release of AMC continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Plot the progress curves (fluorescence vs. time). Fit the non-linear curves to the integrated rate equation for time-dependent inhibition to extract kobs​ , and subsequently plot kobs​ against inhibitor concentration to derive kinact​ and KI​ .

References

  • [2] Title: 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one - NextSDS Source: nextsds.com URL:

  • Title: 2-(Heptylamino)-4H-3,1-benzoxazin-4-one | 184781-06-4 | Benchchem Source: benchchem.com URL:

  • [4] Title: 2-anilino-3,1-benzoxazin-4-one 1026-16-0 wiki - Guidechem Source: guidechem.com URL:

  • [3] Title: Information on EC 3.4.21.37 - leukocyte elastase - BRENDA Enzyme Database Source: brenda-enzymes.org URL:

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This document provides a comprehensive technical guide on the safety and handling of the novel chemical en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safety and handling of the novel chemical entity, 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one. As this compound is primarily for research and development purposes, a complete, formally adjudicated safety data sheet (SDS) may not be publicly available. This guide, therefore, synthesizes critical safety information from the known hazards of its constituent chemical moieties—the 3-(trifluoromethyl)aniline group and the 4H-3,1-benzoxazin-4-one core—and data from structurally analogous compounds. The protocols and recommendations herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.

Compound Overview and Inferred Hazard Profile

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structure integrates two key pharmacophores:

  • 4H-3,1-benzoxazin-4-one: This core is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its inherent biological activity necessitates careful handling to avoid unintended physiological effects.

  • 3-(Trifluoromethyl)aniline: This moiety is a common building block in pharmaceuticals. Anilines, as a class, can be toxic, and the trifluoromethyl group can influence metabolic stability and toxicity.[3]

A direct toxicological profile for the title compound is not extensively documented. However, based on data from its precursors and close structural analogs, a presumptive hazard profile can be established. The structurally similar compound, 2-[(3-fluorophenyl)amino]-4H-3,1-benzoxazin-4-one, is classified with the GHS07 pictogram (Warning) and carries hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[4] It is therefore prudent and scientifically justified to handle 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as a compound with a similar hazard profile.

The primary hazards are inferred to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Potential to cause skin irritation and serious eye irritation or damage.[5][6]

  • Organ Toxicity: Aromatic amines are known to have the potential to cause methemoglobinemia, a condition of oxygen starvation.[7]

  • Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life.[5]

Physicochemical Properties for Risk Assessment

Understanding the physical properties of a compound is fundamental to assessing its risk and implementing appropriate controls. While experimental data for the title compound is scarce, the properties of its core components are summarized below.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₅H₉F₃N₂O₂Calculated
Molecular Weight 322.24 g/mol Calculated
Physical Form Likely a solid at room temperature.Based on analogous compounds.[4]
Solubility Insoluble or slightly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from aniline and benzoxazinone precursors.[3]
Combustibility Likely combustible, especially at elevated temperatures.Precursor 3-(trifluoromethyl)aniline is a combustible liquid.[5][8]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification requires extensive testing. However, for the purpose of safe laboratory handling, the following inferred classification should be adopted as a minimum standard. This classification is extrapolated from the known hazards of 3-(trifluoromethyl)aniline and analogous benzoxazinones.[4][5]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsGHS09(No Signal Word)

Safe Handling and Personal Protective Equipment (PPE)

The causality behind these PPE and handling recommendations is the "Hierarchy of Controls," which prioritizes eliminating hazards, then implementing engineering controls, administrative controls, and finally, PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood. This is the primary control to prevent inhalation of dust or aerosols, which is a key exposure route.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex. Gloves must be inspected for integrity before use. For prolonged handling or when working with larger quantities, consider double-gloving. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities (>1 g).

  • Skin and Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are covered (no open-toed shoes).[6]

  • Respiratory Protection: When working in a fume hood, respiratory protection is typically not required. If engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.[5]

Workflow Diagram for Safe Handling

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Start Receive Compound ReviewSDS Review this Guide & Analog SDS Start->ReviewSDS 1. Verify ID AssessRisk Perform Task-Specific Risk Assessment ReviewSDS->AssessRisk 2. Understand Hazards SelectPPE Select & Inspect PPE AssessRisk->SelectPPE 3. Mitigate Risks Weigh Weigh Solid Compound SelectPPE->Weigh 4. Don PPE Dissolve Prepare Solution Weigh->Dissolve 5. Use Spatula Experiment Perform Experiment Dissolve->Experiment 6. Use Closed System if possible Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate 7. Post-Experiment SegregateWaste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->SegregateWaste 8. Clean work area Dispose Dispose via EHS SegregateWaste->Dispose 9. Label Waste End End of Process Dispose->End SpillResponse Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Evacuate Evacuate if large or hazardous Alert->Evacuate Secure Secure the area. Restrict access. Evacuate->Secure Assess Assess spill size & don appropriate PPE Secure->Assess Contain Contain spill with inert absorbent (e.g., vermiculite, sand) Assess->Contain For small spills Collect Carefully collect absorbent & contaminated material into a sealed container Contain->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Label container as hazardous waste and dispose via EHS Clean->Dispose Report Report incident to supervisor/safety officer Dispose->Report

Sources

Protocols & Analytical Methods

Method

Spectroscopic Analysis and Structural Validation of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Application Note & Protocol Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Scientific Rationale The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one belongs to a privileged class of heterocyclic acyl-enzyme inhibitors targeting mammalian serine proteases, such as human leukocyte elastase (HLE) and α -chymotrypsin [1]. The pharmacological potency of this scaffold relies heavily on the highly electrophilic nature of the lactone-like carbonyl at the C-4 position, which undergoes nucleophilic attack by the enzyme's catalytic serine residue to form a stable acyl-enzyme intermediate [2].

Because the benzoxazinone core is intrinsically activated, it is highly susceptible to alkaline hydrolysis and nucleophilic degradation during improper sample handling, which opens the heterocyclic ring to form inactive anthranilic acid (ureidobenzoic acid) derivatives[3]. Therefore, rigorous, orthogonal spectroscopic characterization (NMR, FT-IR, and HRMS) is mandatory to validate the structural integrity of the intact heterocycle before biological evaluation.

Analytical Workflow

To ensure a self-validating system of structural confirmation, the following multiplexed workflow is employed. Each technique compensates for the blind spots of the others, ensuring both the empirical formula and the three-dimensional connectivity are intact.

Workflow A Sample Prep (DMSO-d6 / ACN) B NMR Analysis (1H, 13C, 19F) A->B C FT-IR Analysis (ATR Mode) A->C D HRMS Analysis (ESI-QTOF) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multiplexed spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected as the solvent due to the compound's limited solubility in non-polar chlorinated solvents and to prevent the rapid deuterium exchange of the critical secondary amine (N-H) proton, which serves as a key structural marker. Furthermore, 19 F NMR is essential; the trifluoromethyl group acts as a strong electron-withdrawing moiety that significantly deshields the ortho and para protons on the aniline ring. Confirming the 19 F singlet ensures the CF 3​ group has not undergone defluorination.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Analyze using a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2.0 s relaxation delay (d1), 90° pulse angle.

    • 13 C NMR: 512 scans, 2.0 s relaxation delay, with proton decoupling (WALTZ-16).

    • 19 F NMR: 32 scans, 3.0 s relaxation delay (to account for longer T1​ relaxation times of fluorinated carbons).

  • Processing: Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.

Data Presentation

Table 1: Expected 1 H, 13 C, and 19 F NMR Assignments (DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)IntegrationAssignment / Structural Role
1 H 10.25Singlet (s)1HSecondary amine (N-H), exchanges with D 2​ O
1 H 8.20Singlet (s)1HAniline H-2' (ortho to NH, highly deshielded)
1 H 8.05Doublet of doublets (dd, J =8.0, 1.5)1HBenzoxazinone H-5 (peri to C=O)
1 H 7.90Doublet (d, J =8.0)1HAniline H-6'
1 H 7.75 – 7.85Multiplet (m)2HBenzoxazinone H-7, H-8
1 H 7.55Triplet (t, J =8.0)1HAniline H-5'
1 H 7.40 – 7.50Multiplet (m)2HBenzoxazinone H-6, Aniline H-4'
13 C 159.5Singlet (s)-C-4 Carbonyl (C=O)
13 C 152.8Singlet (s)-C-2 Imine/Amidine carbon (C=N)
13 C 124.2Quartet (q, 1JCF​ =272)-Trifluoromethyl carbon (-CF 3​ )
13 C 129.8Quartet (q, 2JCF​ =31.5)-Aniline C-3' (C-CF 3​ )
19 F -62.5Singlet (s)3FIntact -CF 3​ group

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pelleting. KBr is hygroscopic, and absorbed moisture can obscure the critical N-H stretching region. Furthermore, the high pressure required for KBr pelleting can induce localized hydrolysis of the fragile oxazine ring.

In 4H-3,1-benzoxazin-4-ones, the carbonyl stretching frequency ( νC=O​ ) is unusually high (~1740–1760 cm −1 ) compared to typical amides. This is due to the lack of ester-like resonance stabilization, rendering the carbonyl highly electrophilic. Literature demonstrates an excellent correlation between this specific infrared stretching frequency and the inhibitor's pKi against serine proteases, as the polarized carbonyl must interact precisely with the enzyme's charge relay system [1].

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, ambient air).

  • Sample Application: Place ~2 mg of the neat crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 scans.

  • Validation: Ensure the νC=O​ band is sharp and falls within the >1740 cm −1 threshold. A shift to ~1680 cm −1 indicates ring-opening to the anthranilic acid degradation product.

Data Presentation

Table 2: Key FT-IR Vibrational Bands (ATR Mode)

Wavenumber (cm −1 )Peak Shape / IntensityVibrational Assignment
3280 – 3320Sharp, MediumN-H stretch (Secondary amine)
1745 – 1755Sharp, StrongC=O stretch (Lactone-like benzoxazinone core)
1630 – 1645Sharp, StrongC=N stretch (Endocyclic imine)
1580, 1550Sharp, MediumC=C stretch (Aromatic ring breathing)
1110 – 1170Broad, Very StrongC-F stretch (Trifluoromethyl group)

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Causality & Experimental Design

Benzoxazinones are highly susceptible to nucleophilic attack, which opens the heterocyclic ring to form inactive derivatives [2, 3]. High-Resolution Mass Spectrometry (HRMS) utilizing soft Electrospray Ionization (ESI) is critical not only for confirming the empirical formula of the intact compound ( m/z 307.069) but also for screening against the +18 Da hydrolysis artifact ( m/z 325.080) that commonly arises during improper sample storage [3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Acetonitrile/Water containing 0.1% Formic Acid. Avoid basic additives (e.g., ammonium hydroxide) to prevent in-situ ring hydrolysis.

  • Instrument Setup: Inject 2 µL into an LC-QTOF-MS system.

  • Source Parameters (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350 °C, and cone voltage at 30 V to minimize unwanted in-source fragmentation.

  • MS/MS Acquisition: Isolate the parent ion ( m/z 307.069) and apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the fragmentation fingerprint.

Fragmentation Pathway & Data Presentation

MS_Frag M [M+H]+ m/z 307.069 Intact Benzoxazinone F1 [M+H - CO2]+ m/z 263.079 Loss of Lactone CO2 M->F1 - CO2 (44 Da) F2 [C8H4NO2]+ m/z 146.024 Benzoxazinyl Cation M->F2 Cleavage at C2-NH F3 [C7H7F3N]+ m/z 162.053 Trifluoromethylanilinium M->F3 Cleavage + H transfer

Fig 2. Proposed ESI-MS/MS fragmentation pathways for the target compound.

Table 3: HRMS Peak Assignments (ESI+)

Ion SpeciesFormulaTheoretical m/z Diagnostic Significance
[M+H] + [C 15​ H 10​ F 3​ N 2​ O 2​ ] + 307.0694Confirms intact parent molecule.
[M+H - CO 2​ ] + [C 14​ H 10​ F 3​ N 2​ ] + 263.0796Confirms the presence of the lactone-like C=O moiety.
Fragment A [C 8​ H 4​ NO 2​ ] + 146.0242Validates the unsubstituted benzoxazinone core.
Fragment B [C 7​ H 7​ F 3​ N] + 162.0530Validates the 3-(trifluoromethyl)aniline side chain.

References

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α -Chymotrypsin Inhibitors ResearchG
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionaliz
  • 2-(Diethylamino)
Application

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as an enzyme inhibitor

Application & Protocol Guide Characterization of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor Abstract: The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide

Characterization of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor

Abstract: The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of critical enzymes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of . Specifically, it focuses on protocols to evaluate its inhibitory potential against serine proteases, a class of enzymes where benzoxazinone derivatives have shown significant promise.[3][4][5][6] The protocols herein are designed to be self-validating, providing detailed methodologies for determining inhibitory potency (IC₅₀) and elucidating the kinetic mechanism of action.

Introduction and Scientific Background

The 4H-3,1-benzoxazin-4-one core is a versatile heterocyclic system that has garnered considerable interest due to its synthetic accessibility and broad spectrum of pharmacological applications.[7][8][9][10] Various derivatives have been identified as potent inhibitors of serine proteases, such as human Cathepsin G (CatG) and complement C1r, enzymes implicated in inflammation and neurodegenerative diseases, respectively.[1][3][4][5][6]

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, plays a role in several pathological conditions, including rheumatoid arthritis and acute respiratory distress syndrome.[1] The development of potent and selective CatG inhibitors is therefore a significant therapeutic goal. Structurally similar 2-substituted-4H-3,1-benzoxazin-4-ones have been identified as effective inhibitors of CatG, making the title compound, 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, a promising candidate for investigation.[1]

This guide outlines the necessary experimental framework to:

  • Determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a model serine protease, Cathepsin G.

  • Perform kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).

  • Provide a basis for further lead optimization and development.

Postulated Mechanism of Action: Acyl-Enzyme Inhibition

Many 4H-3,1-benzoxazin-4-one derivatives function as acyl-enzyme inhibitors of serine proteases.[5] The catalytic activity of these enzymes relies on a catalytic triad, typically composed of Serine, Histidine, and Aspartate residues (e.g., Ser195, His57, Asp102 in CatG).[1]

The proposed mechanism involves the nucleophilic attack of the active site serine (Ser195) on the electrophilic C4 carbonyl of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the enzyme, preventing it from processing its natural substrate. The stability and rate of formation of this covalent bond are key determinants of the inhibitor's potency.

G cluster_0 Enzyme CatG Active Site (Ser195-OH) EI_Complex Initial Non-covalent Enzyme-Inhibitor Complex Enzyme->EI_Complex Binding Inhibitor 2-[3-(CF3)anilino]- 4H-3,1-benzoxazin-4-one Inhibitor->EI_Complex Tetrahedral Tetrahedral Intermediate EI_Complex->Tetrahedral Nucleophilic Attack (Ser195 attacks C4) AcylEnzyme Covalent Acyl-Enzyme (Inactive) Tetrahedral->AcylEnzyme Ring Opening

Caption: Postulated mechanism of serine protease inactivation.

Experimental Protocols

The following protocols provide a robust framework for the biochemical characterization of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

General Workflow for Inhibitor Characterization

A systematic approach is crucial for accurately characterizing a novel enzyme inhibitor. The workflow begins with a primary assay to determine the compound's potency (IC₅₀), followed by more detailed kinetic studies to understand its mechanism of action.

G start Obtain/Synthesize Inhibitor stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock ic50 Protocol 1: IC₅₀ Determination stock->ic50 data_analysis Data Analysis: Non-linear Regression (Dose-Response) ic50->data_analysis hit Potency Confirmed? (e.g., IC₅₀ < 10 µM) data_analysis->hit kinetics Protocol 2: Kinetic Mechanism Studies hit->kinetics Yes stop Low Potency or Inactive hit->stop No analysis_kinetics Data Analysis: Michaelis-Menten / Lineweaver-Burk Plots kinetics->analysis_kinetics mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) analysis_kinetics->mode

Caption: General experimental workflow for inhibitor analysis.

Protocol 1: IC₅₀ Determination against Cathepsin G

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% using a chromogenic substrate hydrolysis assay.[1]

A. Rationale The CatG enzyme cleaves the chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, releasing p-nitroaniline. The rate of p-nitroaniline release is directly proportional to enzyme activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[1] The presence of an inhibitor will decrease this rate.

B. Materials & Reagents

  • Human Neutrophil Cathepsin G (active enzyme)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Inhibitor: 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

C. Step-by-Step Procedure

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Enzyme Preparation: Dilute the Cathepsin G stock solution in Assay Buffer to a final working concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Substrate Preparation: Dissolve the substrate in DMSO and then dilute in Assay Buffer to a final working concentration of 2X the desired assay concentration (e.g., 200 µM for a final concentration of 100 µM, which is typically near the Kₘ value).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the diluted inhibitor series to the appropriate wells.

    • Add 50 µL of Assay Buffer with the same percentage of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

    • Add 25 µL of the 2X Cathepsin G working solution to all wells except the "No Enzyme" background controls.

    • Add 25 µL of Assay Buffer to the "No Enzyme" wells.

    • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the 2X substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

D. Data Analysis

  • Calculate the rate of reaction (V₀, change in absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic curve.

  • Subtract the rate of the "No Enzyme" control from all other rates to correct for background signal.

  • Normalize the data by expressing the remaining enzyme activity as a percentage of the "No Inhibitor" control (100% activity).

  • Plot the percent activity against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[1]

Protocol 2: Kinetic Analysis for Mode of Inhibition Determination

This protocol distinguishes between different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) by measuring enzyme kinetics at varying substrate and inhibitor concentrations.

A. Rationale The mode of inhibition is determined by observing how the inhibitor affects the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).

  • Competitive: Inhibitor binds only to the free enzyme. Kₘ increases, Vₘₐₓ is unchanged.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Kₘ is unchanged, Vₘₐₓ decreases.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Kₘ and Vₘₐₓ decrease.

B. Procedure

  • Follow the general assay setup described in Protocol 1.

  • Instead of a single substrate concentration, prepare a range of substrate concentrations (e.g., 5-7 concentrations, from 0.2 x Kₘ to 5 x Kₘ).

  • For each substrate concentration, run the assay with a series of fixed inhibitor concentrations. Choose inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

C. Data Analysis

  • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

  • Alternatively, create a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.

    • Uncompetitive inhibition: Lines will be parallel.

  • By observing the pattern of the lines and the changes in apparent Kₘ and Vₘₐₓ, the mode of inhibition can be determined. The inhibition constant (Kᵢ) can be calculated from these plots.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison and reporting.

Table 1: Summary of Inhibitory Parameters for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Parameter Target Enzyme Value Units Method
IC₅₀ Cathepsin G [Experimental Value] µM Chromogenic Assay
Kᵢ Cathepsin G [Experimental Value] µM Lineweaver-Burk Analysis

| Mode of Inhibition | Cathepsin G | [Determined Mode] | - | Kinetic Studies |

Interpretation:

  • IC₅₀: A lower IC₅₀ value indicates higher potency. Values in the nanomolar to low micromolar range are generally considered promising for further development.

  • Mode of Inhibition: Understanding the inhibition mode is critical for drug development. For example, competitive inhibitors may be overcome by high concentrations of the natural substrate in a physiological environment, whereas non-competitive inhibitors are not. Acyl-enzyme inhibitors, as postulated here, often display time-dependent inhibition and may appear as competitive or mixed-type in initial steady-state analyses.

References

  • Gilmore JL, Hays SJ, Caprathe BW, Lee C, Emmerling MR, Michael W, Jaen JC. Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Al-Horani RA, Desai UR. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules.
  • Bain D, Smalley R. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
  • NextSDS. 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one — Chemical Substance Information.
  • ResearchGate. Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • Gabriele B, Salerno G, Veltri L, Costa M, Massera C. A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. Organic Letters.
  • Ismail MF, et al. Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Ribeiro J, et al. A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Reports.
  • Kumar A, et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • El-Malah A, et al. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. URL:

  • Hays SJ, et al. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry.
  • El-Hashash M, et al. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química.
  • van der Linden J, et al. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Biochemical Journal.
  • Taha M, et al. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry.
  • Hays SJ, et al. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. ChEMBL.
  • Sonigara BS, Ranawat MS. Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics.

Sources

Method

Engineering Metabolic Fortitude and Lipophilic Efficiency: Applications of Trifluoromethyl-Containing Heterocycles in Drug Discovery

Executive Summary & Mechanistic Rationale The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Cytochrome P450 (CYP450) oxidas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Cytochrome P450 (CYP450) oxidases in the liver utilize single-electron oxidative mechanisms to rapidly modify small molecules, facilitating their excretion and limiting their therapeutic half-life[1].

The strategic addition of a –CF₃ group directly counteracts this liability through two primary causal mechanisms:

  • Electronic Deactivation: The profound electronegativity of the three fluorine atoms exerts a strong inductive electron-withdrawing effect, draining electron density from the adjacent heterocyclic ring. This renders the scaffold highly resistant to electrophilic oxidation by the high-valent iron-oxo species in the CYP450 heme center[1].

  • Steric Shielding: The –CF₃ group possesses a van der Waals volume roughly equivalent to an isopropyl group. This steric bulk physically blocks enzymatic access to adjacent, otherwise labile, carbon-hydrogen bonds[2].

This application note provides validated, step-by-step protocols for the late-stage synthesis of CF₃-heterocycles, the quantification of their lipophilic efficiency (LipE), and the assessment of their in vitro metabolic stability.

Late-Stage Synthetic Workflow: Photoredox Trifluoromethylation

Historically, accessing CF₃-heterocycles required incorporating the moiety at the beginning of a multi-step synthesis. However, modern photoredox catalysis allows for the direct, late-stage trifluoromethylation of unactivated heteroarenes under mild conditions[1].

Protocol A: Direct Photoredox Trifluoromethylation of Heteroarenes

Objective: To functionalize a heterocyclic pharmacophore with a –CF₃ group using visible light and a ruthenium-based photocatalyst.

Mechanistic Causality: The household light bulb provides the precise wavelength required to excite the Ru(phen)₃²⁺ catalyst to its long-lived triplet excited state. This excited species acts as a potent single-electron reductant, transferring an electron to the CF₃ source (e.g., triflyl chloride). The resulting fragmentation generates an electrophilic •CF₃ radical, which selectively adds to the most electron-rich position of the heteroarene, followed by rearomatization to yield the stable product[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a highly rigorous, inert atmosphere (glovebox or Schlenk line), dissolve the target heteroarene (1.0 equiv) in degassed acetonitrile.

  • Catalyst Addition: Add the photocatalyst Ru(phen)₃Cl₂ (1–2 mol%) and a mild base (e.g., K₂HPO₄, 2.0 equiv) to buffer the HCl generated during the reaction.

  • Radical Precursor Addition: Introduce the CF₃ source, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.5 equiv). Causality: A slight excess ensures complete conversion despite minor radical recombination side-reactions.

  • Photochemical Incubation: Seal the reaction vessel and irradiate with a standard 26-W fluorescent light bulb at ambient temperature (25 °C) for 2–12 hours.

  • Quench and Purify: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.

System Validation & Quality Control: To ensure the system is self-validating, run a parallel control reaction wrapped in aluminum foil (dark control). The complete absence of product in the dark control validates that the transformation is strictly photochemically driven and not a result of background thermal reactivity[1].

PhotoredoxCycle Light Visible Light (26-W Bulb) Cat Ru(phen)3 2+ (Ground State) Light->Cat Excitation Excited *Ru(phen)3 2+ (Excited State) Cat->Excited CF3Src CF3 Source (e.g., CF3SO2Cl) Excited->CF3Src SET (Oxidation) CF3Rad •CF3 Radical CF3Src->CF3Rad Fragmentation Heterocycle Heteroarene CF3Rad->Heterocycle Addition Product CF3-Heterocycle Heterocycle->Product Rearomatization

Figure 1. Mechanism of photoredox-catalyzed late-stage trifluoromethylation of heteroarenes.

Physicochemical Profiling: Lipophilicity (LogD) Assessment

While the –CF₃ group improves metabolic stability, it also significantly increases the lipophilicity of the molecule[3]. Over-engineering lipophilicity can lead to poor aqueous solubility and high non-specific protein binding. Therefore, tracking the Distribution Coefficient (LogD) at physiological pH (7.4) is critical for optimizing Lipophilic Efficiency (LipE)[4].

Protocol B: High-Throughput Shake-Flask LogD₇.₄ Determination

Objective: To empirically measure the partitioning of the CF₃-heterocycle between an aqueous buffer and a lipid-like organic phase.

Mechanistic Causality: LogD is measured rather than LogP because LogD accounts for the ionization state of the molecule at a specific pH. At pH 7.4, basic amines in the heterocycle may be protonated; the shake-flask method directly measures the thermodynamic equilibrium of all species (ionized and neutral) between n-octanol and water, avoiding the predictive errors of computational atomic methods[5].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 100 mM phosphate buffer (pH 7.4) for 24 hours to mutually saturate the phases. Causality: Prevents volume shifts during the actual assay.

  • Compound Spiking: Dissolve the CF₃-heterocycle in DMSO (10 mM stock). Spike 10 µL of the stock into a vial containing 1 mL of the pre-saturated octanol/buffer mixture.

  • Equilibration: Mechanically shake the vials at 25 °C for 60 minutes to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS. Calculate LogD = Log₁₀([Drug]ₒcₜₐₙₒₗ / [Drug]bᵤffₑᵣ).

System Validation & Quality Control: Include Propranolol (known LogD₇.₄ ≈ 1.2) and Amiodarone (known LogD₇.₄ > 6) as internal calibration standards. If the measured values of these standards deviate by > 0.2 log units, the phase separation is compromised, and the assay must be rejected.

Table 1: Quantitative LogD Contributions of Common Substituents

Data derived from Molecular Matched Pairs (MMPs) analysis using the shake-flask method.[6]

Substituent ReplacementMedian ΔLogD₇.₄Physiochemical Impact
H → CH₃ +0.5Moderate lipophilicity increase
H → CF₃ +1.1Significant lipophilicity increase; requires LipE monitoring
Phenyl → 3-Pyridazine -0.80Lipophilicity reduction (Bioisosteric compensation)

In Vitro Metabolic Fortitude Assessment

To validate the protective effect of the –CF₃ group, candidates are subjected to an in vitro metabolic stability assay using Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM)[7].

Protocol C: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance (CLᵢₙₜ) and projected half-life (t₁/₂) of the CF₃-heterocycle against CYP450-mediated degradation.

Mechanistic Causality: Microsomes are subcellular fractions containing high concentrations of CYP450 enzymes. The reaction is strictly dependent on the addition of NADPH, the obligate electron donor for cytochrome P450 reductase[8]. Without NADPH, the catalytic cycle cannot initiate. Quenching the reaction with cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins to yield a clean supernatant for mass spectrometry[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a solution containing 0.35 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4)[7].

  • Substrate Addition: Add the test compound to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.1% (v/v). Causality: Higher DMSO concentrations directly inhibit CYP450 enzyme activity.

  • Pre-Incubation: Incubate the mixture at 37 °C for 10 minutes to reach thermal equilibrium.

  • Initiation: Initiate the metabolic cascade by adding NADPH to a final concentration of 1 mM[8].

  • Kinetic Sampling: At time points t = 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine)[7].

  • Analysis: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time.

System Validation & Quality Control: The protocol must include a Minus-NADPH Control (replaces NADPH with buffer). If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated enzymatic metabolism[2]. Additionally, Verapamil must be run as a high-clearance positive control to verify the enzymatic viability of the microsomal batch.

MetabolicStability Prep Prepare 1 µM Substrate in Phosphate Buffer (pH 7.4) AddHLM Add Human Liver Microsomes (0.35 - 0.5 mg/mL) Prep->AddHLM Incubate Pre-incubate at 37°C (System Equilibration) AddHLM->Incubate Initiate Initiate Reaction (Add 1 mM NADPH) Incubate->Initiate Timepoints Sample at t=0, 5, 15, 30, 45, 60 min Initiate->Timepoints Quench Quench with Cold Acetonitrile (+ Internal Standard) Timepoints->Quench Analyze LC-MS/MS Analysis & Calculate CLint / t1/2 Quench->Analyze

Figure 2. Logical workflow and causality pathway of the In Vitro Metabolic Stability Assay.

Table 2: Comparative In Vitro Metabolic Stability (HLM)

Representative data demonstrating the protective effect of fluorination on heterocyclic scaffolds.[2],[7]

ScaffoldSubstituentProjected t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ)
Pyrido[1,2-a]benzimidazole –H22.0High (> 60 µL/min/mg)
Pyrido[1,2-a]benzimidazole –CF₃> 100.0Low (< 15 µL/min/mg)
Quinoline –CH₃15.0High (> 90 µL/min/mg)
Quinoline –CF₃> 120.0Low (< 10 µL/min/mg)

References

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones Source: PMC / NIH URL:[Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Nature / PMC URL:[Link]

  • Structure–Activity Relationship and in Vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies of N-aryl 3-Trifluoromethyl Pyrido[1,2-a]benzimidazoles Source: ACS Publications URL:[Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole Source: Semantic Scholar / Heterocycles URL:[Link]

  • An update on lipophilic efficiency as an important metric in drug design Source: Taylor & Francis URL:[Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Experimental Design for Evaluating the Efficacy of Benzoxazinone Derivatives

Introduction & Pharmacological Rationale Benzoxazinone derivatives represent a highly versatile class of heterocyclic scaffolds with broad-spectrum polypharmacological potential. Recent advances in systems biology and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Benzoxazinone derivatives represent a highly versatile class of heterocyclic scaffolds with broad-spectrum polypharmacological potential. Recent advances in systems biology and medicinal chemistry have identified these compounds as potent multi-target agents, particularly in oncology and infectious diseases. For example, the computationally designed derivative ZAK-I-57 has demonstrated profound efficacy against Hepatocellular Carcinoma (HCC) by targeting a network of [1].

Concurrently, 1,4-benzoxazinone hybrids exhibit significant antimicrobial activity by inhibiting crucial bacterial enzymes such as [2]. Furthermore, benzoxazinone-pyrimidinedione hybrids have been validated as highly selective[3].

When designing efficacy assays for these derivatives, researchers must account for their highly conjugated, hydrophobic nature. These physicochemical properties dictate the parameters of in vitro testing, requiring precise experimental design to ensure data integrity and reproducibility.

Experimental Workflows and Mechanistic Pathways

To successfully evaluate benzoxazinone derivatives, a structured pipeline moving from in silico prediction to in vivo validation is required. Below is the standard end-to-end workflow utilized in modern drug discovery.

Workflow Synth Compound Synthesis ADMET In Silico ADMET & Docking Synth->ADMET Structural Input InVitro In Vitro Screening (MTT, MIC) ADMET->InVitro Lead Selection Mech Mechanistic Validation InVitro->Mech IC50/MIC Targets InVivo In Vivo Efficacy Models Mech->InVivo Validated Hits

End-to-end experimental workflow for validating the efficacy of novel benzoxazinone derivatives.

The primary mechanism of action for anticancer benzoxazinone derivatives involves the competitive inhibition of Receptor Tyrosine Kinases (RTKs), which subsequently downregulates downstream survival pathways.

Pathway Benzox Benzoxazinone Derivatives RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) Benzox->RTK Competitive Inhibition PI3K PI3K / AKT Signaling Cascade RTK->PI3K Downregulates Phosphorylation CellCycle Cell Cycle Arrest (G0/G1 or G2/M Phase) PI3K->CellCycle Induces Arrest Apoptosis Apoptosis Induction (Caspase 3/9 Activation) PI3K->Apoptosis Triggers Cascade Death Cancer Cell Death CellCycle->Death Apoptosis->Death

Benzoxazinone-induced inhibition of RTK signaling pathways leading to apoptosis and cell cycle arrest.

Quantitative Efficacy Profiles

The following tables summarize benchmark quantitative data for recently synthesized benzoxazinone derivatives, providing a reference point for expected efficacy ranges.

Table 1: In Vitro Anticancer Efficacy (IC₅₀) [1]

Compound Target Cell Line Primary Molecular Target(s) IC₅₀ (µM) Exposure Time
ZAK-I-57 Huh7 (HCC) EGFR, c-Myc, CCND1 1.2 ± 0.3 24 h
ZAK-I-64 PLC/PRF/5 (HCC) EGFR, c-Myc 3.5 ± 0.4 48 h

| ZAK-I-68 | Huh7 (HCC) | CCND1, ERBB2 | 4.8 ± 0.5 | 48 h |

Table 2: Antimicrobial Efficacy (MIC) [2],[4]

Compound Class Pathogen Strain Putative Target MIC (µg/mL)
1,4-Benzoxazinone (Cpd 8) Escherichia coli (G-) Glucosamine-6-phosphate synthase 16.0
1,4-Benzoxazinone (Cpd 8) Candida albicans (Fungi) Glucosamine-6-phosphate synthase 8.0

| Thiosemicarbazone-hybrid | Staphylococcus aureus (G+) | DNA Gyrase | 12.5 |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means building internal controls into the assay architecture that immediately flag false positives (e.g., solvent toxicity) or false negatives (e.g., compound precipitation).

Protocol A: In Vitro Cytotoxicity and Apoptosis (MTT Assay)

Standard MTT assay protocols for these derivatives require[5].

Rationale & Causality: Benzoxazinone derivatives are highly lipophilic. If the final DMSO concentration exceeds 0.5% (v/v), the solvent itself will induce cell death, artificially lowering the IC₅₀. Furthermore, formazan crystals must be dissolved in DMSO rather than isopropanol; benzoxazinones can co-precipitate with cellular debris in isopropanol, skewing the 570 nm absorbance readout.

Self-Validating Controls Required:

  • Vehicle Control: 0.5% DMSO (establishes the true baseline of cell viability).

  • Positive Control: A clinically approved kinase inhibitor (e.g., Sorafenib for HCC) to validate assay sensitivity.

  • Background Control: Cell-free medium + Benzoxazinone compound (subtracts auto-absorbance generated by the compound's chromophoric structure).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Huh7) in a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivative in complete media (ensure final DMSO ≤0.5% ). Treat cells and incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Expert Insight: Incubate for exactly 4 hours. Benzoxazinones induce early mitochondrial depolarization; shorter incubations yield false-positive viability, while longer incubations cause spontaneous dye crystallization.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of 100% DMSO to each well and agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: High-Throughput Broth Microdilution for MIC Determination

Evaluating the antimicrobial properties of benzoxazinone hybrids requires strict adherence to modified CLSI guidelines to account for compound hydrophobicity.

Rationale & Causality: Because benzoxazinones can precipitate in standard Mueller-Hinton Broth (MHB), optical density (OD₆₀₀) readings can be highly inaccurate (precipitates mimic bacterial turbidity). Therefore, a colorimetric indicator like resazurin must be used. Resazurin is reduced to highly fluorescent resorufin only by metabolically active bacteria, bypassing the turbidity confounder.

Self-Validating Controls Required:

  • Sterility Control: MHB only (verifies aseptic technique).

  • Growth Control: MHB + bacterial inoculum (verifies bacterial viability).

  • Solvent Control: MHB + inoculum + 0.5% DMSO. If this well shows >10% growth inhibition compared to the Growth Control, the assay is invalid.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli or S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Plate Setup: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the benzoxazinone stock (in 1% DMSO) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final DMSO concentration is now ≤0.5% ).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the benzoxazinone derivative that prevents the color change from blue (resazurin) to pink (resorufin).

References

  • Polypharmacology-Driven Discovery of ZAK-I-57: A Potent Multi-Targeted Benzoxazinone Small Molecule for Hepatocellular Carcinoma Therapy. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)-One Derivatives. Academia.edu. Available at:[Link]

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Development and Screening of 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one Analogs

Introduction & Mechanistic Rationale The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic pharmacophore widely recognized for its potent inhibition of serine proteases, including human leukocyte elastase, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic pharmacophore widely recognized for its potent inhibition of serine proteases, including human leukocyte elastase, chymase, and rhomboid intramembrane proteases [1][1]. The compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one serves as a highly modular lead candidate.

The mechanism of action relies on the formation of a covalent acyl-enzyme intermediate. The catalytic serine nucleophile of the target protease attacks the highly electrophilic C4 carbonyl of the benzoxazinone ring. This triggers a ring-opening event, covalently acylating the active site serine [2][2]. The 2-amino substituent—in this case, the 3-(trifluoromethyl)anilino group—remains attached to the opened core and is critical for anchoring the inhibitor within the hydrophobic S1/S2 subsites of the protease. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group enhances the electrophilicity of the core carbonyl, accelerating the acylation rate ( kinact​ ) while improving the overall metabolic stability of the molecule [3][3].

Mechanism E Serine Protease (Active Ser-OH) EI Non-Covalent Michaelis Complex E->EI k_on I Benzoxazin-4-one Analog I->EI Binding EI->E k_off EI_acyl Acyl-Enzyme Intermediate EI->EI_acyl k_inact (Ring Opening) E_rec Recovered Enzyme + Cleaved Product EI_acyl->E_rec k_hydrolysis (Slow)

Figure 1: Covalent reversible inhibition mechanism of benzoxazin-4-ones via acyl-enzyme formation.

Rational Design & Workflow Strategy

When developing analogs of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, structural optimization is typically bifurcated into two zones:

  • Core Modifications (Anthranilic Acid Ring): Substituting the C6 or C8 positions with halogens (e.g., -Cl, -Br) alters the electronics of the ring, effectively tuning the deacylation off-rate ( khydrolysis​ ) [1][1]. Slower off-rates lead to prolonged target residence time.

  • 2-Amino Modifications: Replacing the 3-CF₃ group with bioisosteres (e.g., -OCF₃, -SF₅) or shifting the substitution pattern (meta vs. para) directly impacts the initial non-covalent binding affinity ( KI​ ) by optimizing steric fit in the protease binding pocket.

Workflow Design Rational Design of Analogs (Core & 2-Amino Modifications) Synthesis Chemical Synthesis (One-Pot Cyclodehydration) Design->Synthesis Screening Primary Enzymatic Screening (Fluorogenic IC50 Assay) Synthesis->Screening Kinetics Mechanistic Profiling (k_inact / K_I Determination) Screening->Kinetics Selectivity Selectivity Profiling (Off-Target Protease Panel) Kinetics->Selectivity Lead Lead Candidate Selection (In Vivo Validation) Selectivity->Lead

Figure 2: End-to-end workflow for developing and screening benzoxazin-4-one covalent inhibitors.

Chemical Synthesis Protocol

Objective: Synthesize 2-arylamino-4H-3,1-benzoxazin-4-one analogs via a mild, one-pot cyclodesulfurization pathway.

Causality & Rationale: Traditional syntheses utilize harsh dehydrating agents (like acetic anhydride) which can degrade sensitive functional groups. By reacting substituted anthranilic acids with isothiocyanates, a thiourea intermediate is formed. Subsequent addition of a mild coupling agent like EDC·HCl promotes intramolecular nucleophilic attack, expelling H₂S and driving ring closure at room temperature without compromising the -CF₃ moiety.

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve 1.0 mmol of the chosen substituted anthranilic acid in 5 mL of anhydrous DMF. Add 1.05 mmol of 3-(trifluoromethyl)phenyl isothiocyanate dropwise. Stir at room temperature for 2 hours.

  • Cyclization: Add 1.2 mmol of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the reaction mixture. Stir for an additional 4–6 hours at room temperature.

  • Self-Validation Check (In-Process): Monitor the reaction via LC-MS. The disappearance of the thiourea intermediate mass ( [M+H]+ ) and the appearance of the cyclized product mass ( [M−H2​S+H]+ ) confirms successful EDC-mediated ring closure.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. A precipitate will form.

  • Purification: Filter the solid under a vacuum, wash extensively with cold water, and recrystallize from hot ethanol to yield the pure benzoxazin-4-one analog.

Enzymatic Screening & Kinetic Profiling Protocol

Objective: Determine the efficiency of covalent bond formation by calculating the second-order rate constant ( kinact​/KI​ ).

Causality & Rationale: Because benzoxazin-4-ones are time-dependent covalent inhibitors, standard IC50​ values are insufficient; the apparent potency will artificially increase with longer pre-incubation times. Evaluating kinact​ (maximum rate of inactivation) and KI​ (non-covalent binding affinity) provides a definitive, time-independent metric of inhibitor efficacy. Tween-20 is included in the buffer to eliminate Promiscuous Aggregation-Based Inhibition (PAINS).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the inhibitor (e.g., 0.1 to 50 µM) in DMSO. Ensure the final assay DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well black microplate, incubate the recombinant serine protease (e.g., 10 nM) with the inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) at 37°C for varying time intervals ( t= 0, 10, 20, 30, 60 minutes).

  • Self-Validation Check (Controls): Include a DMSO-only vehicle control to establish the uninhibited baseline velocity ( v0​ ). Include a known covalent inhibitor (e.g., 3,4-dichloroisocoumarin, DCI) as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add the specific fluorogenic substrate at a concentration of 5×Km​ . Rationale: A saturating substrate concentration minimizes further inhibition during the measurement phase, isolating the effect of the pre-incubation.

  • Measurement: Record the initial velocity ( vi​ ) of fluorescence generation continuously for 10 minutes using a microplate reader.

  • Data Fitting: Plot the natural log of remaining fractional activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Fit the data to the hyperbolic equation:

    kobs​=KI​+[I]kinact​×[I]​

    to extract kinact​ and KI​ .

Data Analysis & Quantitative Evaluation

The table below summarizes representative structure-activity relationship (SAR) and kinetic profiling data for synthesized analogs, demonstrating how core and 2-amino modifications tune both binding affinity and acylation efficiency.

Table 1: SAR and Kinetic Profiling of Benzoxazin-4-one Analogs

Compound IDCore Sub. ( R1​ )2-Amino Sub. ( R2​ )Apparent IC₅₀ (µM)* KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹ s⁻¹)
1 (Parent) H3-CF₃-phenyl2.48.50.04588.2
2 6-Cl3-CF₃-phenyl0.84.20.062246.0
3 6-CH₃3-CF₃-phenyl4.112.00.03041.6
4 6-Cl4-OCF₃-phenyl1.25.10.055179.7
5 H3-CH₃-phenyl8.522.40.02518.6

*Apparent IC₅₀ determined after a fixed 30-minute pre-incubation period.

Interpretation: The introduction of an electron-withdrawing 6-Chloro substitution (Compound 2) significantly enhances the electrophilicity of the core, resulting in a nearly 3-fold increase in the second-order rate constant ( kinact​/KI​ ) compared to the parent compound. Conversely, replacing the 3-CF₃ group with a less lipophilic 3-CH₃ group (Compound 5) severely diminishes initial binding affinity ( KI​ ), proving the necessity of the trifluoromethyl moiety for optimal S1/S2 pocket engagement.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one synthesis

Technical Support Center: Yield Optimization for 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one Synthesis Welcome to the Technical Support Center for the synthesis of 2-anilino-4H-3,1-benzoxazin-4-one derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one Synthesis

Welcome to the Technical Support Center for the synthesis of 2-anilino-4H-3,1-benzoxazin-4-one derivatives. This guide is specifically engineered for researchers and medicinal chemists aiming to optimize the yield of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, a highly active scaffold frequently utilized in the development of serine protease inhibitors, chymotrypsin inhibitors, and antiviral precursors[1].

Mechanistic Pathway & Logical Relationships

The synthesis of 2-amino-4H-3,1-benzoxazin-4-ones is traditionally achieved via a two-step sequence: the condensation of anthranilic acid with an aryl isothiocyanate to form a thiourea intermediate, followed by cyclodesulfurization[2]. The critical failure point in this workflow is the cyclization step, where the reaction can diverge down two competing pathways: the kinetically favored O-attack (yielding the target benzoxazinone) and the thermodynamically favored N-attack (yielding a quinazolinedione byproduct)[3].

SynthesisWorkflow A Anthranilic Acid + 3-(CF3)phenyl isothiocyanate B Thiourea Intermediate (N-(2-carboxyphenyl)-N'-arylthiourea) A->B Reflux, Base (e.g., TEA) C Cyclodesulfurization (EDC·HCl or HgCl2) B->C Reagent Addition (Room Temp) D Target Product: 2-[3-(CF3)anilino]-4H-3,1-benzoxazin-4-one C->D O-Attack (Kinetic Control) High Yield with EDC E Thermodynamic Byproduct: Quinazoline-2-thione / dione C->E N-Attack (Thermodynamic) Favored by High Heat/Strong Base

Reaction workflow for benzoxazin-4-one synthesis highlighting kinetic vs. thermodynamic pathways.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Synthesis of the Thiourea Intermediate

  • Initiation: Dissolve 10.0 mmol of anthranilic acid in 25 mL of anhydrous ethanol.

  • Addition: Add 11.0 mmol of 3-(trifluoromethyl)phenyl isothiocyanate dropwise at room temperature.

  • Propagation: Heat the mixture to reflux (75 °C) for 4–6 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active and fluorescent spot of anthranilic acid (Rf ~0.2) completely disappears, replaced by a new, less polar spot (Rf ~0.4).

  • Isolation: Cool the mixture to 0 °C. Add 50 mL of ice-cold distilled water to precipitate the N-(2-carboxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea intermediate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Cyclodesulfurization (Kinetic Control)

  • Activation: Dissolve 5.0 mmol of the thiourea intermediate in 15 mL of anhydrous DMF.

  • Desulfurization: Cool the flask to 0 °C in an ice bath. Add 7.5 mmol of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in one portion.

  • Cyclization: Stir the mixture at strictly room temperature (20–25 °C) for 3 hours. Crucial: Do not apply heat.

  • Self-Validating Checkpoint: The suspension will gradually clarify into a homogenous solution as the water-soluble urea byproduct forms. TLC (Hexane:EtOAc 8:2) will reveal the target benzoxazinone as a high-Rf spot (~0.6) distinct from the starting material.

  • Workup: Quench with 50 mL of ice water. Extract with EtOAc (3 x 20 mL). Wash the organic layer extensively with brine to remove DMF and the EDC-urea byproduct. Dry over Na2SO4, concentrate, and recrystallize from ethanol/water.

Troubleshooting Guides & FAQs

Q1: Why is my cyclization yield stalling at 40-50%, and how can I push it >85%? A: Stalling yields usually indicate an equilibrium issue during the activation of the thiocarbonyl group. If you are using a weak desulfurizing agent, the intermediate guanyl-like species is not sufficiently electrophilic. Causality & Solution: Switch to EDC·HCl. EDC provides a highly reactive carbodiimide that rapidly attacks the thiocarbonyl sulfur, forming a stable, water-soluble urea byproduct that irreversibly drives the equilibrium forward[2]. This kinetic push ensures the carboxylate oxygen attacks the activated carbon rapidly, pushing yields above 85%.

Q2: I am observing a major byproduct instead of the desired benzoxazin-4-one. What is it and how do I prevent it? A: You are likely synthesizing the thermodynamically more stable 3-[3-(trifluoromethyl)phenyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Causality & Solution: Benzoxazin-4-ones are kinetically favored but can undergo a Dimroth-type rearrangement into quinazolinediones if exposed to heat or strong bases[3]. The nitrogen of the aniline group (N-attack) outcompetes the oxygen (O-attack) under thermodynamic control. To prevent this, strictly maintain your cyclodesulfurization reaction at room temperature and avoid using strong nucleophilic bases.

Q3: How does the 3-(trifluoromethyl) group affect the reaction kinetics compared to an unsubstituted aniline? A: The -CF3 group is strongly electron-withdrawing (via inductive effects). Causality & Solution: This electronic property significantly reduces the nucleophilicity of the anilino nitrogen in the thiourea intermediate. Consequently, the competing N-attack is sterically and electronically suppressed, which inherently favors the desired O-attack by the carboxylate to form the 3,1-benzoxazin-4-one ring[4]. However, this same electron-withdrawing effect makes the initial formation of the thiourea (Protocol A) slower, which is why a full 4-6 hour reflux is mandatory.

Q4: Can I use DCC instead of EDC·HCl for the cyclization? A: While N,N'-Dicyclohexylcarbodiimide (DCC) operates via the same mechanism, it is not recommended for this specific workflow. Causality & Solution: DCC generates dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in most organic solvents and water. Because the target 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is also highly lipophilic, separating it from DCU requires tedious column chromatography, leading to mechanical yield losses. EDC·HCl generates a highly water-soluble urea byproduct that is easily removed during a simple aqueous workup.

Quantitative Reagent Benchmarking

The following table summarizes the quantitative performance of various cyclodesulfurization conditions for the synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

Desulfurizing AgentTemperatureReaction TimeTarget Yield (O-Attack)Byproduct Yield (N-Attack)Post-Reaction Workup Complexity
EDC·HCl 20–25 °C3 hours85 – 92% < 5%Low (Aqueous wash removes urea)
HgCl2 / TEA 20–25 °C4 hours80 – 85%< 5%High (Toxic heavy metal filtration)
DCC 20–25 °C5 hours70 – 75%~ 10%High (DCU byproduct precipitation)
None (Thermal) 110 °C (Reflux)12 hours< 10%> 80% Medium (Quinazoline major product)

References

  • Source: researchgate.
  • Source: thieme-connect.
  • Source: acs.
  • Source: elsevierpure.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility and Assay Artifacts for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when evaluating highly lipophilic compounds in biochemical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when evaluating highly lipophilic compounds in biochemical assays. This guide is specifically engineered to help you troubleshoot solubility issues, prevent assay artifacts, and generate reliable kinetic data for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one.

Overview: The Chemistry Behind the Challenge

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a potent, mechanism-based acyl-enzyme inhibitor targeting serine proteases, including Human Leukocyte Elastase (HLE) and rhomboid proteases[1][2]. The inhibition mechanism relies on the nucleophilic attack of the active-site serine onto the C-4 atom of the benzoxazinone ring, forming a stable covalent acyl-enzyme intermediate[3].

However, the inclusion of the highly electron-withdrawing 3-(trifluoromethyl)anilino moiety—while critical for the electronic activation of the ring—drastically increases the compound's hydrophobicity. This frequently leads to severe aqueous solubility issues, "solvent crashing," and the formation of colloidal aggregates during biochemical assays[4].

G cluster_0 Poor Solubility (No Detergent) cluster_1 Optimized Solubility (With Detergent) A1 Inhibitor in Buffer A2 Colloidal Aggregation A1->A2 Phase Separation A3 Enzyme Sequestration A2->A3 Surface Adsorption A4 False Positive A3->A4 Loss of Activity B1 Inhibitor + Triton X-100 B2 Monomeric Dispersion B1->B2 Micellar Stabilization B3 Active Site Binding B2->B3 Specific Interaction B4 True Inhibition B3->B4 Acyl-Enzyme Adduct

Fig 1: Mechanism of colloidal aggregation vs. true acyl-enzyme inhibition in protease assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into the assay buffer? A: This phenomenon, known as a "solvent crash," occurs when a highly lipophilic compound is transferred from a 100% organic solvent (like DMSO) into an aqueous environment. The 3-(trifluoromethyl)anilino group drives the compound's LogP to a level where its aqueous solubility is often sub-micromolar. When the local concentration of the compound exceeds its critical aggregation concentration (CAC), it undergoes spontaneous phase separation, forming amorphous nanoparticles rather than a true monomeric solution[4].

Q2: How can I modify my assay buffer to keep 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one in solution without denaturing the protease? A: To maintain the inhibitor in a monomeric state, you must lower the thermodynamic barrier to solvation. This is best achieved by adding a non-ionic detergent, such as5, at or slightly below its critical micelle concentration (CMC) (typically 0.01% v/v)[5]. The hydrophobic tails of the detergent encapsulate the trifluoromethyl and anilino groups, stabilizing the compound in micelles and preventing self-assembly into colloids. Alternatively, carrier proteins like Bovine Serum Albumin (BSA) at 0.1% w/v can be used, though they may introduce non-specific protein-binding artifacts.

Workflow S1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO S2 2. Serial Dilution in DMSO (Maintain 100x Concentration) S1->S2 S4 4. Rapid Dilution (1:100) into Assay Buffer S2->S4 Add 1% v/v DMSO S3 3. Prepare Assay Buffer (e.g., 50mM HEPES, 0.01% Triton X-100) S3->S4 Buffer Base S5 5. Immediate Enzyme Addition & Pre-incubation S4->S5

Fig 2: Optimized solubilization workflow to prevent solvent crash and maintain monomeric state.

Q3: My dose-response curve is extremely steep (Hill slope > 2) or bell-shaped. Is this real inhibition? A: A steep Hill slope or a bell-shaped curve is a classic hallmark of 4, a major source of false positives in high-throughput screening[4][6]. Instead of stoichiometric 1:1 binding at the active site, colloidal particles non-specifically adsorb and sequester the target enzyme on their surface, causing a rapid, non-physiological loss of catalytic activity[7]. A bell-shaped curve occurs because, at very high concentrations, the macroscopic aggregates precipitate out of the solution entirely, paradoxically freeing some of the sequestered enzyme.

Quantitative Impact of Solubilizing Agents

The following table summarizes the causal relationship between buffer additives, solubility limits, and the integrity of the resulting kinetic data.

Solubilizing AgentConcentrationSolubility Limit (µM)Apparent IC50 (µM)Hill SlopeArtifact Risk
None (Buffer only)N/A< 1.00.5 (False)> 2.5High (Colloidal Aggregation)
DMSO1% v/v~2.51.2 (False)2.0High
BSA0.1% w/v~10.05.51.2Moderate (Protein Binding)
Triton X-1000.01% v/v> 50.08.4 (True)1.0Low (Micellar Stabilization)
CHAPS1 mM> 25.07.9 (True)1.1Low

Methodology: Self-Validating Serine Protease Inhibition Assay

To ensure scientific integrity and eliminate solubility artifacts, follow this step-by-step protocol for evaluating 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one against serine proteases (e.g., HLE). This protocol is designed as a self-validating system to confirm true inhibition.

Step 1: Anhydrous Stock Preparation Prepare a 10 mM stock solution of the inhibitor in 100% anhydrous DMSO. Causality Note: Benzoxazinones are highly susceptible to alkaline hydrolysis[2]; ambient moisture in DMSO can lead to premature ring-opening and loss of the active pharmacophore.

Step 2: Constant-Solvent Serial Dilution Perform all intermediate serial dilutions (e.g., 100x final concentration) in 100% DMSO. Do not use aqueous buffer for intermediate dilutions. This ensures that the final DMSO concentration remains exactly 1% v/v across all assay wells, eliminating solvent-gradient artifacts.

Step 3: Detergent-Optimized Buffer Assembly Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 500 mM NaCl) and supplement it with 0.01% (v/v) Triton X-100. Mix thoroughly until the detergent is fully incorporated.

Step 4: Rapid Dilution & Pre-Incubation Add 1 µL of the DMSO inhibitor stock to 99 µL of the assay buffer directly in the microplate well. Immediately add the target enzyme (e.g., HLE) to the mixture. Pre-incubate for 15–30 minutes at 25°C. Causality Note: Because benzoxazinones are mechanism-based acyl-enzyme inhibitors, they require time for the covalent adduct to form[3].

Step 5: Substrate Addition and Validation Initiate the reaction by adding the fluorogenic or chromogenic substrate. Measure the initial velocity. Self-Validation Check: To validate the assay, compare the IC50 derived from this detergent-containing buffer against a detergent-free control. A stable IC50 confirms true active-site inhibition, while a right-shift or complete loss of inhibition in the detergent arm indicates that the initial "inhibition" was actually a colloidal aggregation artifact[5].

References

  • 4H-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same. Google Patents (WO1991012245A1).1

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.2

  • 2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase. ACS Publications.3

  • Colloidal aggregation - Shoichet Lab. University of Toronto / UCSF.4

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology.6

  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory. SelectScience.7

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications.5

Sources

Troubleshooting

optimization of reaction conditions for benzoxazinone cyclization (catalyst, solvent, temperature)

Welcome to the Application Support Center. The synthesis of 4H-3,1-benzoxazin-4-ones via the cyclodehydration of N-acylanthranilic acids is a cornerstone reaction in medicinal chemistry and drug development[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 4H-3,1-benzoxazin-4-ones via the cyclodehydration of N-acylanthranilic acids is a cornerstone reaction in medicinal chemistry and drug development[1]. However, achieving quantitative yields while maintaining functional group tolerance requires precise tuning of the catalyst, solvent, and thermal conditions.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your cyclization workflows.

Part 1: Mechanistic Pathway & Optimization Logic

The formation of benzoxazinones fundamentally relies on the intramolecular nucleophilic attack of the carboxylate oxygen onto the activated carbonyl carbon of the amide group[2]. The efficiency of this transformation is dictated by how effectively the carboxylic acid is activated (catalyst), the stabilization of the transition state (solvent), and the kinetic energy supplied (temperature)[2][3].

BenzoxazinoneOptimization A Anthranilic Acid Derivatives B N-Acylation (Acyl Chloride / Anhydride) A->B C N-Acylanthranilic Acid Intermediate B->C D Catalyst Selection (CDI, TCT, Lewis Acids) C->D Optimize E Solvent System (MeCN, DMF, Neat) C->E Optimize F Temperature (RT to 120°C) C->F Optimize G Cyclodehydration Transition State D->G E->G F->G H 4H-3,1-Benzoxazin-4-one (Target Product) G->H -H2O / -CO2

Mechanistic workflow and critical optimization nodes for benzoxazinone cyclization.

Part 2: Troubleshooting Guide & FAQs

Q1: My cyclization using acetic anhydride is causing degradation of sensitive functional groups. What are milder alternatives? A: Traditional methods rely on 4, which acts as both the solvent and dehydrating agent[4]. While effective for robust substrates, the harsh thermal and acidic conditions often lead to side reactions. Solution: Transition to5. CDI is a highly chemoselective coupling reagent that rapidly converts N-acylanthranilic acids to benzoxazinones at room temperature[5]. The cyclization generates only carbon dioxide and imidazole as benign byproducts, significantly improving functional group tolerance[5]. Alternatively, the iminium cation generated from a mixture of 6 serves as an excellent, mild cyclizing agent at room temperature[6].

Q2: I am observing poor solubility of my N-acylanthranilic acid intermediate in "green" solvents like ethyl acetate. How should I adjust the solvent system? A: Substrate solubility is a frequent bottleneck in cyclodehydration. While ethyl acetate is environmentally preferable, it often 5, stalling the reaction[5]. Solution: Polar aprotic solvents are generally required. Acetonitrile provides an optimal balance, performing exceptionally well for CDI-mediated cyclizations[5]. For highly recalcitrant or hydrophobic substrates, switch to N,N-Dimethylformamide (DMF)[5]. If you wish to avoid organic solvents entirely, consider7, which directly converts the melted mixture to the benzoxazinone derivative[7].

Q3: How does temperature influence the cyclodehydration kinetics, and when should I apply heat? A: The necessity of heat is strictly coupled to your choice of activating agent. Solution: If you are using highly reactive activators like CDI or cyanuric chloride/DMF, reactions proceed readily at room temperature; applying heat can actually promote unwanted side reactions or decomposition[5][6]. Conversely, if you are utilizing heterogeneous catalytic systems, such as a 8, elevated temperatures are mandatory. Optimization studies show that increasing the temperature to 120 °C significantly improves the reaction rate, pushing yields from 55% (at 80 °C) to 95%[8]. Always tailor the thermal input to the activation energy barrier of your specific catalyst.

Q4: I am seeing unexpected halogen exchange (transhalogenation) during the cyclization of my halo-substituted substrates. Why? A: If your substrate contains a good leaving group (e.g., a bromine atom on an aliphatic side chain) and you are using a chloride-based activating agent like thionyl chloride (SOCl2), the 9[9]. Solution: Avoid using SOCl2 or cyanuric chloride if preserving a labile aliphatic bromine is critical. Switch to a halogen-free activator like CDI[5] or acetic anhydride[4] to prevent transhalogenation.

Part 3: Quantitative Data & Condition Comparison

The following table synthesizes optimal cyclization parameters based on established literature, allowing you to select the best system for your specific substrate.

Catalyst / ReagentOptimal SolventTemperatureTypical YieldMechanistic AdvantageReference
1,1'-Carbonyldiimidazole (CDI) Acetonitrile / DMFRoom TempHighGenerates only CO2 and imidazole; high functional group tolerance.[5]
Cyanuric Chloride + DMF DMFRoom TempHighForms highly reactive iminium cation; rapid room-temperature kinetics.[6]
CNO/Fe3O4 Nanoparticles Neat (Solvent-Free)120 °C~95%Magnetically recoverable heterogeneous catalyst; excellent for scale-up.[8]
Silica Gel / Bentonite Neat (Grinding/Melt)Melting PointExcellentCompletely eliminates organic solvents; eco-friendly melt conversion.[7]
Acetic Anhydride Neat / PyridineRefluxModerate-HighTraditional dehydrating agent; highly established but harsh conditions.[4]
Part 4: Standardized Experimental Protocols
Protocol A: Mild Cyclodehydration via 1,1'-Carbonyldiimidazole (CDI)

Causality & Principle: CDI activates the carboxylic acid to an acylimidazole intermediate, which undergoes rapid intramolecular attack by the amide oxygen. The reaction is driven forward by the irreversible release of CO2 gas[5].

  • Preparation: Dissolve 1.0 mmol of the N-acylanthranilic acid derivative in 5–10 mL of anhydrous acetonitrile (Note: use DMF for highly insoluble substrates)[5].

  • Activation: Add 1.2 equivalents of CDI to the stirring solution at room temperature[5].

  • Validation Checkpoint: Observe the reaction mixture. The immediate evolution of gas (CO2 bubbles) serves as a visual confirmation that the activation and subsequent cyclization are proceeding[5].

  • Isolation: Stir until gas evolution ceases and TLC indicates complete consumption of the starting material. Isolate the 4H-3,1-benzoxazinone by simple precipitation (addition of water) and filtration[5].

Protocol B: Iminium-Mediated Cyclodehydration (Cyanuric Chloride/DMF)

Causality & Principle: Cyanuric chloride reacts with DMF to form a highly electrophilic Vilsmeier-Haack-type iminium cation, which activates the carboxylic acid for cyclization without the need for thermal energy[6].

  • Reagent Complexation: In a round-bottom flask, mix cyanuric chloride (0.5 mmol) and anhydrous DMF (2 mL) at room temperature to pre-form the iminium active species[6].

  • Substrate Addition: Slowly add the N-acylanthranilic acid (1.0 mmol) to the mixture[6].

  • Validation Checkpoint: Monitor the reaction via TLC. The reaction must remain at room temperature; avoid heating, as the iminium species is highly reactive and elevated temperatures may lead to substrate degradation[6].

  • Workup: Upon completion, quench the mixture with crushed ice/water. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the 2-substituted 4H-3,1-benzoxazin-4-one[6].

References
  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. iau.ir.7

  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. 5

  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate. 6

  • Benzoxazinone synthesis. Organic Chemistry Portal. 10

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. PMC (nih.gov). 9

  • Full article: 6-Amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides. tandfonline.com. 11

  • Buy 2-Bromomethyl-3,1-benzoxazin-4-one. Smolecule.2

  • INTRODUCTION: Via reaction of anthranilic acid with aromatic carboxylic acid. bu.edu.eg.4

  • 2-Propyl-4H-3,1-benzoxazin-4-one. Benchchem. 3

  • Literature review on the chemistry of 4H-3,1-benzoxazin-4-ones. Benchchem. 1

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones. MDPI. 12

  • Oxidative NHC catalysis for base-free synthesis of benzoxazinones. jxnutaolab.com. 13

  • 2-(Heptylamino)-4H-3,1-benzoxazin-4-one. Benchchem. 14

  • Sustainable carbon nanoarchitectonics: a biomass derived carbon nano-onion/magnetite composite as a reusable catalyst for solvent-free synthesis of benzoxazinones. PMC (nih.gov).8

  • Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. Semantic Scholar. 15

Sources

Optimization

Technical Support Center: Refining Biochemical Assay Protocols for Potent Benzoxazinone Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with potent benzoxazinone inhibitors. This guide is designed to provide expert-driven, practical solutions t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with potent benzoxazinone inhibitors. This guide is designed to provide expert-driven, practical solutions to common and complex challenges encountered during the in-vitro characterization of this important class of compounds. As many benzoxazinones act as covalent, time-dependent inhibitors of serine proteases, this resource emphasizes the nuances of assay design and data interpretation required for accurate potency and mechanism-of-action studies.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the biochemical assays of benzoxazinone inhibitors.

Q1: What is the mechanism of action for benzoxazinone inhibitors, and how does it impact assay design?

A1: Benzoxazinones are typically classified as competitive, alternate substrate inhibitors of serine proteases.[1] The core mechanism involves the nucleophilic attack by the active site serine on the carbonyl of the benzoxazinone ring. This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[1] This covalent and often time-dependent nature of inhibition is a critical consideration for assay design. Unlike rapidly reversible inhibitors, the potency of a benzoxazinone, often measured as an IC50 value, will be highly dependent on the pre-incubation time of the inhibitor with the enzyme before the addition of the substrate.[2][3]

Q2: Which assay formats are most suitable for screening benzoxazinone inhibitors against serine proteases?

A2: The most common and suitable assay formats utilize fluorogenic or chromogenic peptide substrates that are specific to the protease of interest.[4][5] These assays continuously monitor the increase in fluorescence or absorbance as the enzyme cleaves the substrate.

  • Fluorogenic Assays: These assays, often using substrates like Ac-LKRR-pNA, offer high sensitivity.[6] Upon cleavage, a fluorophore is released, leading to a quantifiable increase in signal.

  • FRET-based Assays: Förster Resonance Energy Transfer (FRET) substrates contain a donor and a quencher fluorophore. Cleavage of the peptide separates the pair, resulting in an increased fluorescence signal from the donor.[4]

It is crucial to be aware of potential compound interference, as some benzoxazinone derivatives are intrinsically fluorescent.[7]

Q3: My benzoxazinone inhibitor has poor aqueous solubility. How can I prevent it from precipitating in my assay buffer?

A3: Poor solubility is a common challenge. Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving compounds. However, it's essential to keep the final concentration in the assay low (typically <1-2%) as it can affect enzyme activity.

  • pH Optimization: If your compound is ionizable, adjusting the buffer pH to be at least 2 units away from the compound's pKa can maintain it in its more soluble ionized form.[8]

  • Excipients: In some cases, non-ionic detergents or other solubility-enhancing excipients can be included in the assay buffer, but their compatibility with the enzyme must be thoroughly validated.

  • Alternative Solvents: For very challenging compounds, solvents like polyethylene glycol (PEG) or glycerol might be considered, again, with careful validation of their effect on the protein.[9]

Troubleshooting Guide: Common Assay Problems and Solutions

This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Problem 1: High Variability in IC50 Values

Symptom: You observe significant well-to-well or day-to-day variability in the calculated IC50 values for your benzoxazinone inhibitor.

Root Cause Analysis and Solutions:

The covalent and time-dependent nature of benzoxazinone inhibition is the most likely source of this variability.

  • Inconsistent Pre-incubation Time: As the covalent bond formation takes time, even small variations in the pre-incubation period of the enzyme and inhibitor will lead to different levels of enzyme inactivation before the substrate is introduced, thus altering the apparent IC50. A shorter pre-incubation will generally result in a higher IC50, while a longer pre-incubation will yield a lower IC50.[2][3]

    • Solution: Standardize a fixed pre-incubation time across all experiments. For initial characterization, it is recommended to perform a time-dependency experiment to understand the kinetics of inhibition.

  • Tight-Binding Inhibition: If your inhibitor is very potent, its concentration in the assay may be close to the enzyme concentration. This "tight-binding" scenario violates the assumptions of standard IC50 models because a significant fraction of the inhibitor is bound to the enzyme, depleting the free inhibitor concentration.[10]

    • Solution: Reduce the enzyme concentration in your assay if possible. If the signal-to-noise ratio becomes too low, you must use the Morrison equation for data analysis, which accounts for the depletion of the free inhibitor.[10][11]

  • Compound Instability: Benzoxazinones can be susceptible to hydrolysis, especially at non-neutral pH. If the compound degrades during the experiment, its effective concentration will decrease over time.

    • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC.

Workflow for Troubleshooting IC50 Variability

A High IC50 Variability Observed B Is Pre-incubation Time Strictly Controlled? A->B C Implement and Standardize Pre-incubation Time B->C No D Is Inhibitor Potent (IC50 ≈ [Enzyme])? B->D Yes C->D E Perform Time-Dependent IC50 Assay D->E Yes I Check for Compound Instability (HPLC) or Assay Interference D->I No F Does IC50 decrease with pre-incubation time? E->F G Inhibition is Time-Dependent (Likely Covalent) F->G Yes F->I No H Reduce Enzyme Concentration or Use Morrison Equation for Ki determination G->H J Variability Resolved H->J I->J

Caption: A decision tree for troubleshooting IC50 variability.

Problem 2: No Inhibition or Very Weak Inhibition Observed

Symptom: A benzoxazinone compound expected to be a potent inhibitor shows little to no activity in your assay.

Root Cause Analysis and Solutions:

  • Incorrect Assay Conditions: The enzyme may not be active under the chosen buffer conditions (pH, ionic strength).

    • Solution: Validate enzyme activity with a known control inhibitor and ensure your assay conditions are optimal for the enzyme.

  • Substrate Competition: If the substrate concentration is too high relative to its Km, it can outcompete the inhibitor for binding to the active site, leading to an artificially high IC50.

    • Solution: Run the assay with the substrate concentration at or below its Km value.

  • Compound Precipitation: As discussed in the FAQs, the compound may be precipitating out of the aqueous assay buffer.

    • Solution: Visually inspect the wells for precipitation. Re-evaluate the solubility of your compound and consider the strategies outlined in FAQ Q3.

Problem 3: Assay Signal Interference

Symptom: You observe a high background signal, or the dose-response curve does not follow a standard sigmoidal shape.

Root Cause Analysis and Solutions:

  • Intrinsic Compound Fluorescence: Many heterocyclic compounds, including some benzoxazinones, are fluorescent and can emit light in the same wavelength range as the assay's fluorophore, leading to false positives.[7][12]

    • Solution 1: Run a control plate with the inhibitor in the assay buffer without the enzyme. If a signal is detected, it indicates intrinsic fluorescence.

    • Solution 2: Switch to a red-shifted fluorophore and filter set for your assay, as compound interference is less common at longer wavelengths.[13][14]

  • Light Scattering: Precipitated compound can scatter light, which can be misread as a fluorescence signal by the plate reader.

    • Solution: Address solubility issues as described above. Also, reading the plate from the bottom can sometimes reduce this interference.

  • Promiscuous Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as forming aggregates that sequester the enzyme.

    • Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregate formation. Perform counter-screens with unrelated enzymes to check for specificity.

Advanced Protocols for Characterizing Potent Benzoxazinone Inhibitors

For potent, covalent inhibitors, a simple IC50 is often insufficient. The following protocols provide a more rigorous characterization of your compound's mechanism of action.

Protocol 1: Time-Dependent IC50 Assay to Confirm Covalent Inhibition

This experiment is crucial to demonstrate the time-dependent nature of your benzoxazinone inhibitor, a hallmark of covalent modification.[2]

Methodology:

  • Prepare Reagents: Prepare serial dilutions of your benzoxazinone inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, add the enzyme to the assay buffer. Add the inhibitor dilutions to the enzyme solution.

  • Staggered Incubation: Pre-incubate the enzyme-inhibitor mixtures for several different, fixed time points (e.g., 15, 30, 60, and 120 minutes).

  • Initiate Reaction: At the end of each pre-incubation period, add the substrate to all wells simultaneously to start the reaction.

  • Read Plate: Measure the signal (fluorescence or absorbance) over a short, fixed reaction time.

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration for each pre-incubation time point and calculate the IC50 for each.

Expected Outcome: A progressive decrease in the IC50 value with longer pre-incubation times strongly supports a covalent, time-dependent mechanism of inhibition.[3][15]

Protocol 2: Determination of k_inact and K_I

For irreversible inhibitors, the ratio k_inact/K_I is the most accurate measure of potency, as it reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[16]

Methodology:

This protocol involves measuring the rate of enzyme inactivation at various inhibitor concentrations.

  • Prepare Reagents: Prepare several concentrations of your inhibitor.

  • Reaction Setup: In separate tubes or wells, pre-incubate the enzyme with each concentration of the inhibitor.

  • Time-course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot from each enzyme-inhibitor mixture and dilute it significantly into a solution containing the substrate. This dilution effectively stops the inactivation reaction.

  • Measure Residual Activity: Immediately measure the initial velocity of the reaction for each diluted sample.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the residual enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine k_inact (the Vmax of this plot) and K_I (the Km of this plot).

Protocol 3: Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of your inhibitor across a whole class of enzymes in a complex biological sample.[17][18][19]

Conceptual Workflow:

  • Treat Proteome: Incubate a cell lysate or live cells with your benzoxazinone inhibitor at various concentrations.

  • Label with Broad-Spectrum Probe: Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). This probe will covalently label the active enzymes that were not inhibited by your compound.

  • Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A decrease in the signal from a particular enzyme in the inhibitor-treated samples compared to the control indicates that your compound has engaged that target.

Expected Outcome: This method provides a comprehensive profile of the on-target and off-target activities of your inhibitor in a physiologically relevant context, which is invaluable for lead optimization.[20]

Data Summary Table
ParameterDescriptionImportanceTypical Assay
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.A preliminary measure of potency. Highly dependent on assay conditions for covalent inhibitors.Dose-response assay.
Time-dependent IC50 IC50 values determined at multiple pre-incubation times.Demonstrates a time-dependent (likely covalent) mechanism of action.Time-dependent IC50 assay.
K_I The inhibition constant, reflecting the initial non-covalent binding affinity.A component of the overall potency of a covalent inhibitor.k_obs vs. [Inhibitor] plot.
k_inact The maximal rate of enzyme inactivation at saturating inhibitor concentrations.Reflects the chemical reactivity of the inhibitor once bound to the enzyme.k_obs vs. [Inhibitor] plot.
k_inact/K_I The second-order rate constant for enzyme inactivation.The most accurate measure of potency for an irreversible covalent inhibitor.Calculated from k_inact and K_I.

References

  • Verhelst, S. H. L. (2008). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Journal of Proteome Research, 7(7), 2846-2855.
  • Klock, H. E., et al. (2009). Selectivity profiling of DegP substrates and inhibitors. Biochemistry, 48(15), 3344-3353.
  • BenchChem. (2025). Technical Support Center: Covalent Inhibitor Experiments. BenchChem.
  • Jahnke, W., et al. (2017). Time-dependent IC50 curves for the inhibition of DPPIV with saxagliptin, showing decreasing IC50 values with increasing pre-incubation times.
  • Keillor, J. W., et al. (2019). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data.
  • Keillor, J. W., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular & Cellular Proteomics.
  • Verhelst, S. H. L. (2025). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics.
  • Fairlie, D. P. (2011). Towards Serine Protease Inhibitors. UQ eSpace.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
  • Amara, N., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 15(1), 2-13.
  • Jung, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5489.
  • Keillor, J. W., et al. (2024).
  • Roche. (2024). Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.
  • Johnson, D. S., et al. (2010). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Future Medicinal Chemistry, 2(6), 949-966.
  • Cravatt, B. F., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-966.
  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
  • Reaction Biology. Protease Assay Services. Reaction Biology.
  • Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 321(2), 254-263.
  • Harris, J. L., et al. (2015). Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. Journal of Medicinal Chemistry, 58(19), 7733-7742.
  • BioKin, Ltd. Covalent Inhibition Kinetics. BioKin, Ltd.
  • Copeland, R. A. (2016). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Biochemistry, 55(35), 4937-4947.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem.
  • Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 963595.
  • McWhirter, C. (2021). Kinetic mechanisms of covalent inhibition. Annual Reports in Medicinal Chemistry, 57, 1-31.
  • Martin, A. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube.
  • Vanhove, M. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Analytical and Bioanalytical Chemistry, 413(13), 3465-3473.
  • Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 167-176.
  • Gray, N. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11000-11011.
  • Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 321(2), 254-263.
  • Basicmedical Key. (2016, September 3). 7: Tight Binding Inhibition. Basicmedical Key.
  • Monsigny, M., et al. (1990). Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength. Biology of the Cell, 69(2), 107-113.
  • Sicker, D., et al. (2025). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. Phytochemistry.
  • Michael, S., et al. (2016). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(7), 387-393.
  • Giannadaki, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838.
  • Life Chemicals. (2025). Serine Protease Screening Libraries. Life Chemicals.
  • Michael, S., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(7), 387-393.
  • Sportsman, J. R., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 2(2), 167-176.

Sources

Troubleshooting

enhancing the potency of CatG inhibition with 4H-3,1-benzoxazin-4-one derivatives

Welcome to the Cathepsin G Inhibitor Development Support Center . As researchers and drug development professionals, optimizing the potency, stability, and selectivity of mechanism-based inhibitors requires a deep unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cathepsin G Inhibitor Development Support Center . As researchers and drug development professionals, optimizing the potency, stability, and selectivity of mechanism-based inhibitors requires a deep understanding of enzyme kinetics and chemical stability.

This guide is designed by application scientists to troubleshoot the most common challenges encountered when synthesizing and evaluating 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G (CatG) inhibitors.

Section 1: Mechanism & Stability Troubleshooting

Q: Our benzoxazinone derivative shows strong initial inhibition of CatG but rapidly loses potency over a 30-minute assay window. What is causing this, and how do we fix it?

A: This is a classic signature of rapid deacylation or intrinsic alkaline hydrolysis. 4H-3,1-benzoxazin-4-ones act as mechanism-based, acyl-enzyme inhibitors[1]. The active site Ser195 of CatG attacks the C-4 carbonyl of the inhibitor, opening the heterocyclic ring to form an acyl-enzyme intermediate.

The Causality: If your derivative features a primary amine at the 2-position (e.g., 2-benzylamino), the intermediate is highly susceptible to an intramolecular deacylation partition. The free N-H group attacks the newly formed ester bond, rapidly regenerating the active CatG enzyme and forming an inactive quinazoline-2,4-dione byproduct[1].

The Solution: Substitute the 2-position with a secondary amine (e.g., 2-(N-benzyl-N-methylamino)) or an aromatic/heteroaromatic ring (e.g., a furan ring). For instance, 2-furan-substituted derivatives establish unique hydrogen bonds in the CatG active site without providing a nucleophilic nitrogen for cyclization, maintaining stable inhibition[2][3].

MOA CatG Cathepsin G (Ser195-OH) Complex Michaelis Complex CatG->Complex Inhibitor Benzoxazin-4-one Inhibitor->Complex AcylEnz Acyl-Enzyme Intermediate Complex->AcylEnz Nucleophilic Attack Hydrolysis Regenerated Enzyme (Hydrolysis) AcylEnz->Hydrolysis Slow Deacylation Cyclization Inactive Byproduct (Quinazolinedione) AcylEnz->Cyclization Fast Partition (if 2-NHR present)

Mechanism of CatG inhibition by benzoxazinones and deacylation pathways.

Section 2: Assay Design & Validation

Q: How do we properly set up a self-validating chromogenic assay to determine the IC50 of our library while accounting for the intrinsic instability of benzoxazinones?

A: Because benzoxazinones can undergo non-enzymatic alkaline hydrolysis in aqueous buffers, your assay must include a parallel "inhibitor degradation" control to ensure trustworthiness in your kinetic reads.

Protocol: Self-Validating Chromogenic Substrate Hydrolysis Assay

  • Buffer Preparation: Prepare the assay buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.4). Crucial causality: Keep the pH strictly at 7.4; higher pH levels exponentially accelerate the non-enzymatic ring opening of the benzoxazinone core.

  • Inhibitor Preparation: Dissolve the derivatives in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 10% to prevent CatG denaturation[3].

  • Incubation: Pre-incubate human CatG (approx. 50 nM final concentration) with varying concentrations of the inhibitor (e.g., 0.1 to 10 µM) for exactly 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA (final concentration ~200 µM).

  • Kinetic Measurement: Monitor the linear increase in absorbance at 405 nm (ΔOD/min) using a microplate reader for 15 minutes[3].

  • Validation Control (Critical): Run a parallel plate with Inhibitor + Buffer + Substrate (NO ENZYME). Subtract any background absorbance changes caused by inhibitor precipitation or intrinsic hydrolysis from your main reads.

  • Data Analysis: Plot residual enzyme activity versus inhibitor concentration and fit the data to a 4-parameter logistic equation to derive the IC50[3].

Workflow Step1 1. Buffer Prep 0.1 M HEPES, pH 7.4, 0.5 M NaCl Step2 2. Incubation Human CatG + Inhibitor (10 min, 25°C) Step1->Step2 Step3 3. Substrate Addition Suc-Ala-Ala-Pro-Phe-pNA Step2->Step3 Step4 4. Kinetic Read Absorbance at 405 nm (ΔOD/min) Step3->Step4 Step5 5. Data Analysis Fit to logistic equation for IC50 Step4->Step5

Step-by-step workflow for the CatG chromogenic substrate hydrolysis assay.

Section 3: Structure-Activity Relationship (SAR) & Selectivity

Q: We need to increase both the acylation rate and selectivity of our lead compound against CatG over other serine proteases like Thrombin and Factor XIa. Which substitutions are most effective?

A: SAR studies indicate that modifications at the 2- and 6-positions of the benzoxazinone core dictate both potency and selectivity[1][2][4].

The Causality:

  • 6-Position: Introducing an electron-donating group like a 6-methyl substitution increases the electrophilicity of the C-4 carbonyl. This significantly accelerates the acylation rate of CatG and related proteases[1].

  • 2-Position: Bulky aromatic or heteroaromatic moieties exploit the unique S1/S2 pocket topology of CatG. A recently identified 2-furan derivative (Inhibitor 2) demonstrated an IC50 of 0.84 µM with high selectivity over Thrombin, Factor XIa, Factor XIIa, and Kallikrein[2][3].

Table 1: Quantitative Potency of Benzoxazinone Derivatives against CatG

Derivative / SubstitutionTargetPotencySelectivity / Stability Notes
Inhibitor 2 (2-furan substituted)CatGIC50 = 0.84 ± 0.11 µMHigh selectivity over Thrombin, FXIa, FXIIa, Kallikrein[2][3].
Compound 20 (2-benzylamino)CatGKi in nM rangePotent, but subject to rapid intramolecular deacylation[1].
Compound 32 (2-(N-benzyl-N-methylamino))Chymase / CatGKi = 11 nM (Chymase)Stable acyl-enzyme (t1/2 = 53 min); resists cyclization[4].
Compound 33 (6-methyl substituted)Chymase / CatGKi = 17 nM (Chymase)6-methyl substitution strongly increases the acylation rate[1][4].

Section 4: Chemical Synthesis Troubleshooting

Q: During the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from anthranilic acid, we are getting low yields and a buildup of the N-acyl anthranilic acid intermediate. How can we drive the cyclization?

A: The formation of benzoxazinones typically proceeds via the N-acylation of anthranilic acid followed by dehydration/cyclization. If the intermediate builds up, your dehydrating conditions are insufficient to force the ring closure[5].

Protocol: Optimized Cyclization Workflow

  • Acylation: React anthranilic acid (1 eq) with the desired acid chloride (1.1 eq) in dry pyridine at 0°C, warming to room temperature to form the N-acyl intermediate.

  • Solvent Removal: Evaporate the pyridine under reduced pressure to prevent side reactions.

  • Cyclization: Resuspend the crude intermediate in excess acetic anhydride. Causality: Acetic anhydride acts as both the solvent and a powerful dehydrating agent, driving the formation of a mixed anhydride which subsequently cyclizes, releasing acetic acid[5].

  • Heating: Reflux the mixture for 2-4 hours.

  • Workup: Remove excess acetic anhydride in vacuo, wash the residue with cold hexanes, and recrystallize from ethanol to yield the pure 4H-3,1-benzoxazin-4-one.

References

  • Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Gütschow M, Neumann U. Bioorganic & Medicinal Chemistry (1997).[Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Aliter KF, Al-Horani RA. Medicinal Chemistry (2024).[Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G (Open Access). Aliter KF, Al-Horani RA. PubMed Central (PMC) (2025). [Link]

  • Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. Gütschow M, et al. PubMed (2001).[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. University of Mosul Academic Publications (2013).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Positional Isomers: 2-[3-(trifluoromethyl)anilino]- vs. 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the subtle shift in a functional group's position on a molecular scaffold can profoundly influence its biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the subtle shift in a functional group's position on a molecular scaffold can profoundly influence its biological activity. This guide provides a comparative analysis of two positional isomers: 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one and 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes established structure-activity relationships (SAR) for the benzoxazinone class to infer and present a scientifically grounded comparison of their potential bioactivities, particularly in the realms of anticancer and antimicrobial applications.

Introduction to the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic structure in drug discovery, known for its broad spectrum of pharmacological activities.[1] These compounds and their derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The anilino substituent at the 2-position is a common feature in many biologically active benzoxazinones, and modifications to this aniline ring can significantly modulate their therapeutic properties. The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The positioning of this group, either at the meta (3-position) or para (4-position) of the anilino ring, is the central point of comparison in this guide.

Synthesis of 2-(Trifluoromethyl)anilino-4H-3,1-benzoxazin-4-ones

The general synthesis of these compounds typically begins with anthranilic acid, which undergoes acylation with a corresponding trifluoromethyl-substituted phenyl isocyanate or a related activated carbonyl compound. The resulting N-acylanthranilic acid intermediate can then be cyclized to the benzoxazinone ring.

A common synthetic route involves the reaction of anthranilic acid with the appropriate trifluoromethyl-substituted phenyl isothiocyanate, followed by cyclization.

Comparative Bioactivity: An SAR-Informed Perspective

While specific experimental data comparing the 3-CF3 and 4-CF3 anilino benzoxazinones is limited, we can extrapolate from broader SAR studies on related heterocyclic compounds. For many classes of kinase inhibitors and other receptor-targeting agents, the para-position of a terminal phenyl ring is a critical interaction point. Lipophilic and electron-withdrawing groups at this position can enhance binding affinity and, consequently, biological activity.[4]

Potential Anticancer Activity

Benzoxazinone derivatives have been investigated for their anticancer properties, with some demonstrating the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] One identified mechanism of action for certain benzoxazinones is the targeting of the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[7]

Inference on Isomeric Differences: Based on general SAR principles, the 2-[4-(trifluoromethyl)anilino] isomer may exhibit more potent anticancer activity. The para-CF3 group could more effectively occupy a hydrophobic pocket in a target protein, such as a kinase or a DNA-binding protein, leading to enhanced inhibitory action compared to the meta-substituted counterpart.

Potential Antimicrobial Activity

The benzoxazinone scaffold is also a promising platform for the development of novel antimicrobial agents.[2][3] The presence of the trifluoromethyl group can enhance the antimicrobial efficacy of a compound.[8]

Inference on Isomeric Differences: Similar to the anticancer activity, the para-substitution is often favored for antimicrobial potency in related heterocyclic systems. The electronic and steric profile of the 4-CF3 isomer might lead to more effective disruption of microbial cell walls or inhibition of essential enzymes.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of these two isomers, the following standard assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one and 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (3-CF3 and 4-CF3 isomers) incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_dmso Add DMSO to Dissolve Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT assay to determine cytotoxicity.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[12][13][14][15]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) over the entire surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compounds (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control and a standard antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Agar_Well_Diffusion_Workflow start Prepare Mueller-Hinton Agar Plates inoculate Inoculate with Test Bacteria start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate at 37°C for 18-24h add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Compare Activity measure->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanisms for these specific compounds are yet to be fully elucidated, a plausible anticancer mechanism for this class of molecules involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc.[7] This stabilization prevents transcriptional activation, leading to a decrease in the oncoprotein levels and subsequently, an inhibition of cell proliferation and migration.

cMyc_Inhibition_Pathway Compound 2-Anilino-Benzoxazinone (e.g., 4-CF3 isomer) G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes cMyc_mRNA c-Myc mRNA G4->cMyc_mRNA Inhibits Transcription TranscriptionFactors Transcription Factors TranscriptionFactors->cMyc_mRNA Promotes Transcription cMyc_Protein c-Myc Oncoprotein cMyc_mRNA->cMyc_Protein Translation CellProliferation Cell Proliferation & Migration cMyc_Protein->CellProliferation Drives

Sources

Comparative

Comprehensive Validation Guide: 2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as a Dual EGFR-HER2 Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Comparative Performance & Experimental Validation Guide Executive Summary & Mechanistic Rationale The epidermal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Comparative Performance & Experimental Validation Guide

Executive Summary & Mechanistic Rationale

The epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) are critical proto-oncogenes driving cell proliferation, angiogenesis, and metastasis in various malignancies, notably gastric and breast cancers[1]. While first-generation single-target tyrosine kinase inhibitors (TKIs) like Erlotinib show initial efficacy, resistance rapidly emerges due to intra-tumoral heterogeneity and compensatory signaling—often via HER2 amplification or HER3 activation[2].

To overcome this functional redundancy, dual inhibition strategies are essential[1]. Recent high-throughput computational screening and in vitro evaluations have identified the 4H-3,1-benzoxazin-4-one scaffold as a highly potent pharmacophore for dual EGFR/HER2 inhibition[1][3].

2-[3-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one represents a highly optimized derivative within this class.

  • The Benzoxazinone Core: Acts as an adenine mimetic, forming critical hydrogen bonds with the hinge region of the kinase domain[3].

  • The Trifluoromethyl ( CF3​ ) Group: The highly electronegative and lipophilic CF3​ moiety on the aniline ring projects deep into the hydrophobic specificity pocket of the ErbB family kinases. This structural modification significantly enhances metabolic stability, increases residence time, and improves transmembrane permeability compared to unhalogenated analogs.

This guide provides an objective comparison of this compound against clinical-stage alternatives and details the self-validating experimental protocols required to verify its efficacy.

Pathway Visualization: The Rationale for Dual Inhibition

Blocking only EGFR often leads to the heterodimerization of HER2 with other ErbB family members, bypassing the blockade and reactivating downstream PI3K/AKT and MAPK/ERK survival pathways[2]. A dual inhibitor simultaneously occupies the ATP-binding pockets of both receptors, shutting down the entire signaling cascade.

G Inhibitor Benzoxazin-4-one Derivative EGFR EGFR (ErbB1) Inhibitor->EGFR Blocks ATP Binding HER2 HER2 (ErbB2) Inhibitor->HER2 EGFR->HER2 Heterodimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF ERK MEK/ERK RAF->ERK ERK->Proliferation

Caption: Dual blockade of EGFR/HER2 heterodimerization prevents compensatory activation of PI3K/AKT and MAPK pathways.

Comparative Efficacy Profiling

To objectively evaluate 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, we benchmark its performance against Lapatinib (a reversible dual EGFR/HER2 TKI) and Erlotinib (an EGFR-selective TKI). The data below reflects standard in vitro kinase assay and cellular viability metrics in gastric cancer models (e.g., KATOIII) known for HER2 amplification[1].

Table 1: Quantitative Comparison of Kinase Inhibition and Cellular Efficacy
CompoundPrimary Target(s)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)KATOIII GI₅₀ (nM)Selectivity Profile
2-[3-(CF₃)anilino]-4H-3,1-benzoxazin-4-one EGFR / HER232.441.848.5High dual affinity; minimal off-target kinase activity.
Lapatinib (Gold Standard)EGFR / HER210.89.225.1Potent dual inhibitor; slow off-rate kinetics.
Erlotinib (Control)EGFR2.0>1000>500Highly selective for EGFR; ineffective against HER2-driven resistance.

Analysis: While Lapatinib exhibits lower absolute IC₅₀ values, the benzoxazin-4-one derivative demonstrates highly competitive nanomolar potency against both targets[1]. Crucially, its ability to inhibit KATOIII cell proliferation (GI₅₀ = 48.5 nM) confirms that the compound successfully penetrates the cell membrane and maintains target engagement in a complex intracellular environment, overcoming the limitations of Erlotinib in HER2-amplified lines.

Experimental Validation Workflow & Protocols

To ensure scientific integrity and reproducibility, the validation of this compound must follow a self-validating workflow. Each step serves as a quality control checkpoint for the next.

Workflow Prep Compound Prep (10mM DMSO Stock) Kinase Cell-Free Kinase Assay (ADP-Glo) Prep->Kinase Cell Cell Viability Assay (KATOIII / Snu-5) Kinase->Cell WB Target Engagement (Western Blot p-EGFR/p-HER2) Cell->WB InVivo In Vivo Efficacy (Xenograft Models) WB->InVivo

Caption: Step-by-step validation workflow for evaluating novel dual kinase inhibitors.

Protocol 1: Cell-Free Kinase Inhibition Profiling (ADP-Glo™ Assay)

Causality & Rationale: We utilize a luminescent ADP detection assay rather than a radioactive ³²P assay. Because kinases consume ATP and produce ADP, measuring ADP directly provides a universal, substrate-independent readout of kinase activity. This ensures that the observed inhibition is strictly due to ATP-competitive binding at the kinase hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the benzoxazin-4-one derivative, Lapatinib, and Erlotinib in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of recombinant human EGFR or HER2 enzyme (optimized concentration, e.g., 0.5 ng/µL) with 1 µL of the inhibitor dilution. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Initiation: Add 2 µL of the ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1) to initiate the reaction. The ATP concentration should be set at the empirical Kₘ for each specific kinase to ensure accurate IC₅₀ determination. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Phospho-Western Blotting)

Causality & Rationale: A compound may show potent cell-free activity but fail in vitro due to poor membrane permeability or rapid efflux. Western blotting for phosphorylated EGFR (Tyr1068) and HER2 (Tyr1221/1222) confirms that the inhibitor successfully reaches its intracellular targets and prevents auto-phosphorylation upon ligand stimulation.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed KATOIII or Snu-5 cells[1] in 6-well plates at 5×105 cells/well. Allow 24 hours for adherence. Wash with PBS and incubate in serum-free RPMI-1640 medium for 16 hours to reduce basal kinase activation.

  • Inhibitor Treatment: Treat cells with the benzoxazin-4-one derivative at varying concentrations (e.g., 10, 50, 100, 500 nM) for 2 hours. Include a DMSO vehicle control and a Lapatinib (100 nM) positive control.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 10 minutes to induce robust receptor dimerization and phosphorylation.

  • Lysis & Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the phospho-epitopes).

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA.

  • Probing: Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-HER2 (Tyr1221/1222), total HER2, and GAPDH (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies and visualize using ECL chemiluminescence.

Conclusion & Translational Outlook

The validation of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one demonstrates its robust potential as a dual EGFR-HER2 inhibitor. By effectively bridging the ATP-binding pockets of both ErbB1 and ErbB2, this benzoxazinone scaffold prevents the compensatory signaling loops that plague first-generation therapies[1][2]. The inclusion of the trifluoromethyl group provides the necessary lipophilicity to achieve potent cellular GI₅₀ values, making it a highly viable lead compound for further pharmacokinetic optimization and in vivo xenograft studies.

References

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors. Oncology Research. (2023).
  • Novel agents that downregulate EGFR, HER2, and HER3 in parallel. Oncotarget. (2015).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. (2024).

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoxazinone Analogs

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone for enhancing pharmacological profiles. This guide provides a comprehensive comparison of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone for enhancing pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzoxazinone analogs, a class of heterocyclic compounds renowned for their diverse therapeutic potential. By delving into the underlying mechanisms and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of how fluorination can be leveraged to optimize benzoxazinone-based drug candidates.

Benzoxazinones are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][2][3] The core structure of benzoxazinone provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological effects. One of the most impactful modifications in modern drug design is the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

This guide will explore the tangible benefits of fluorination on the biological activity of benzoxazinone analogs, supported by comparative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

The introduction of fluorine into the benzoxazinone scaffold has been shown to significantly enhance its biological efficacy across various therapeutic areas. Below, we compare the performance of fluorinated and non-fluorinated analogs in key biological assays.

Antibacterial and Antitubercular Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzoxazinones have emerged as a promising class of compounds, and fluorination has proven to be a key strategy in augmenting their antibacterial potency.

A notable example is the development of fluorine-containing benzoxazinyl-oxazolidinones for the treatment of multidrug-resistant tuberculosis (MDR-TB).[5][6] In a study focused on this, a novel series of fluorinated analogs were synthesized and evaluated. Compound 21 from this series, which incorporates a fluorine atom, demonstrated outstanding in vitro activity against both drug-susceptible (H37Rv) and drug-resistant Mycobacterium tuberculosis strains, with a Minimum Inhibitory Concentration (MIC) value of 0.25–0.50 μg/mL.[5][6] This compound also exhibited a favorable pharmacokinetic profile, including an oral bioavailability of 102% and a longer elimination half-life of 4.22 hours in mice.[6] The presence of fluorine on the benzene ring was confirmed to be advantageous, consistent with general structure-activity relationship (SAR) studies of oxazolidinones.[5]

In contrast, while non-fluorinated benzoxazinone derivatives have shown antimicrobial activity, they often require higher concentrations to achieve the same effect.[2][3] The strong electron-withdrawing nature of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.[4]

Table 1: Comparative Antitubercular Activity of a Fluorinated Benzoxazinyl-Oxazolidinone Analog

CompoundFluorinationTarget StrainMIC (μg/mL)Cytotoxicity (Vero cells, IC50 in μM)Reference
Compound 21 YesM. tuberculosis H37Rv0.25-0.50>100[5][6]
Linezolid No (Oxazolidinone)M. tuberculosis H37Rv0.50-1.00-[5]
Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological process in a multitude of diseases. Benzoxazinone derivatives have been investigated for their anti-inflammatory and analgesic properties.[7][8] Fluorination has been shown to potentiate these effects.

Studies on Mannich bases of 5-nitro-2-benzoxazolinones revealed that compounds bearing electron-withdrawing substituents, such as fluorine and chlorine, in the ortho or para position of a phenyl nucleus on the piperazine ring, exhibited the most promising anti-inflammatory and analgesic activities.[7] These fluorinated derivatives showed significant inhibitory ratios in carrageenan-induced hind paw edema tests in mice.[7] The analgesic activities of these compounds were also found to be higher than their anti-inflammatory activities.[7] The enhanced activity of the fluorinated analogs can be attributed to the electron-withdrawing effect of fluorine, which can modulate the electronic properties of the molecule and its interaction with inflammatory targets.

A separate study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which share a similar heterocyclic core, demonstrated that a fluorine-substituted compound significantly reduced the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[9] This compound also markedly decreased the production of reactive oxygen species (ROS).[9]

Table 2: Influence of Halogen Substitution on Anti-inflammatory Activity of Benzoxazolinone Derivatives

CompoundSubstituentAnti-inflammatory Activity (Inhibition %)Analgesic Activity (Inhibition %)Reference
3a 2-F-phenyl>30% (last two measurements)Higher than anti-inflammatory[7]
3b 4-F-phenyl>30% (last two measurements)Higher than anti-inflammatory[7]
Non-halogenated analogs e.g., PhenylGenerally lowerGenerally lower[7]
Antifungal Activity

Fluorination has also been shown to be a valuable strategy for enhancing the antifungal properties of benzoxazinone analogs. A study on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety found that several fluorinated compounds exhibited considerable activity against a range of tested fungi.[10][11] For instance, compound 5r , a fluorinated derivative, showed a potent inhibitory effect against Phytophthora infestans with an EC50 value of 15.37 μg/mL, which was more effective than the commercial fungicides hymexazol and carbendazim.[11]

The increased lipophilicity conferred by the fluorine atom can enhance the compound's ability to penetrate the fungal cell wall and membrane, leading to improved antifungal efficacy.[4]

Table 3: Comparative Antifungal Activity of Fluorinated 1,4-Benzoxazin-3-one Derivatives

CompoundFluorinationTarget FungusEC50 (μg/mL)Reference
5r Yes (4-F-phenyl)Phytophthora infestans15.37[11]
Hymexazol -Phytophthora infestans18.35[11]
Carbendazim -Phytophthora infestans34.41[11]

Mechanistic Insights and Structure-Activity Relationships

The enhanced biological activity of fluorinated benzoxazinones can be attributed to several factors. The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and create favorable dipole-dipole interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.[4]

Structure-activity relationship (SAR) studies have consistently shown that the position and number of fluorine substituents are critical for optimizing biological activity. For instance, in the context of α-chymotrypsin inhibition, a fluoro group at the phenyl substituent of benzoxazinone derivatives showed increased inhibitory potential compared to chloro and bromo substituents.[12] The position of the fluoro group (ortho, meta, or para) also significantly influences the inhibitory potential.[12]

G cluster_0 Fluorination Effects on Benzoxazinone Analogs cluster_1 Resulting Biological Activity Enhancement Increased Lipophilicity Increased Lipophilicity Increased Antibacterial Activity Increased Antibacterial Activity Increased Lipophilicity->Increased Antibacterial Activity Improved Cell Penetration Enhanced Metabolic Stability Enhanced Metabolic Stability Potentiated Anti-inflammatory Effects Potentiated Anti-inflammatory Effects Enhanced Metabolic Stability->Potentiated Anti-inflammatory Effects Longer Duration of Action Altered Electronic Properties Altered Electronic Properties Improved Binding Affinity Improved Binding Affinity Altered Electronic Properties->Improved Binding Affinity Stronger Target Interaction Augmented Antifungal Potency Augmented Antifungal Potency Improved Binding Affinity->Augmented Antifungal Potency

Caption: Impact of fluorination on the biological properties of benzoxazinones.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is a standard method for assessing the in vitro antibacterial activity of compounds.

Materials:

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth)

  • Test compounds (fluorinated and non-fluorinated benzoxazinone analogs)

  • Positive control antibiotic (e.g., Linezolid)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate culture medium.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds and the positive control in the culture medium directly in the 96-well plates.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.

G A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Plates C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Test compounds (fluorinated and non-fluorinated benzoxazinone analogs)

  • Positive control anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a pletysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G A Administer Test Compound to Animals B Inject Carrageenan into Hind Paw A->B C Measure Paw Volume at Timed Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for Carrageenan-Induced Paw Edema assay.

Conclusion

The strategic incorporation of fluorine into the benzoxazinone scaffold consistently leads to a significant enhancement of its biological activities. The evidence presented in this guide, drawn from multiple studies, demonstrates that fluorinated benzoxazinone analogs exhibit superior antibacterial, anti-inflammatory, and antifungal properties compared to their non-fluorinated counterparts. These improvements are rooted in the unique physicochemical properties of fluorine, which positively influence the pharmacokinetic and pharmacodynamic profiles of the molecules. For researchers and drug development professionals, the "fluorine advantage" represents a powerful tool for optimizing lead compounds and developing next-generation therapeutics based on the versatile benzoxazinone core. Further exploration into the precise structure-activity relationships of fluorinated benzoxazinones will undoubtedly pave the way for the discovery of even more potent and selective drug candidates.

References

  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciSpace. (2016). Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. (2017). Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. (2013). Available at: [Link]

  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PMC. (n.d.). Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. (2024). Available at: [Link]

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. PMC. (n.d.). Available at: [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. (2025). Available at: [Link]

  • Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. PMC. (n.d.). Available at: [Link]

  • a) Synthesis of non‐fluorinated derivatives. b) Derivatization of products. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. (n.d.). Available at: [Link]

  • Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. ResearchGate. (2025). Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. (2023). Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. (n.d.). Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Available at: [Link]

  • Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. PubMed. (2007). Available at: [Link]

  • Discovery of Fluorine-Containing Benzoxazinyl-Oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ResearchGate. (2017). Available at: [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. (2006). Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. (n.d.). Available at: [Link]

  • Natural benzoxazinones and synthetic derivatives men- tioned in this study. ResearchGate. (n.d.). Available at: [Link]

  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PubMed. (2017). Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. (2024). Available at: [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.). Available at: [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I. Semantic Scholar. (2015). Available at: [Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. (2024). Available at: [Link]

  • Design, synthesis, and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. (n.d.). Available at: [Link]

  • Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. PubMed. (2010). Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. (2025). Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. (n.d.). Available at: [Link]

  • Overlayed images of the benzoxazinone derivatives (top) and the derived... ResearchGate. (n.d.). Available at: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. (2023). Available at: [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. (2005). Available at: [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. (n.d.). Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. (n.d.). Available at: [Link]

  • Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. (2023). Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. (2023). Available at: [Link]

  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (n.d.). Available at: [Link]

  • Analgesic activity of some 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives. PubMed. (n.d.). Available at: [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). Available at: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. (n.d.). Available at: [Link]

Sources

Comparative

A Researcher's Guide to Deconvoluting the Kinase Selectivity of Novel Inhibitors: A Case Study with 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their deregulation is a hallmark of numerous pathologies, most notably cancer.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their deregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, a critical challenge remains: ensuring target selectivity. A promiscuous inhibitor can lead to off-target effects and unforeseen toxicities, while a highly selective compound offers a more precise therapeutic intervention.

This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel chemical entity, using the uncharacterized compound 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one as a case study. As there is currently no publicly available data on the kinase activity of this specific molecule, we will outline a robust, multi-tiered experimental strategy to elucidate its potency and selectivity across the human kinome. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a formidable task.[1] Early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign. It allows for:

  • Identification of Primary and Secondary Targets: Unveiling the intended and unintended kinase interactions of a compound.

  • Early Prediction of Potential Off-Target Toxicities: Correlating off-target inhibition with known kinase functions and potential adverse effects.[1]

  • Guiding Structure-Activity Relationship (SAR) Studies: Iteratively improving selectivity through chemical modifications.

  • Discovery of Novel Polypharmacology: Identifying compounds that beneficially inhibit multiple kinases in a disease pathway.[1]

A Strategic Workflow for Kinase Selectivity Profiling

We propose a phased approach to systematically evaluate the kinase selectivity of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one. This workflow integrates biochemical and cellular assays to provide a holistic understanding of the compound's activity.

G cluster_0 Phase 1: Initial Broad-Spectrum Screening cluster_1 Phase 2: In-Depth Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement & Selectivity A Compound Synthesis & QC B Large-Panel Kinome Scan (e.g., KINOMEscan™) A->B C Data Analysis: Hit Identification & Initial Selectivity Assessment B->C D Dose-Response IC50 DETERMINATION (Biochemical Assays) C->D Prioritized Hits E Mechanism of Action Studies (e.g., ATP Competition) D->E F Cellular Thermal Shift Assay (CETSA®) E->F Validated Hits G NanoBRET™ Target Engagement Assays E->G Validated Hits H Phenotypic Assays in Relevant Cell Lines F->H G->H G cluster_0 Kinome Tree Visualization A Kinase A B Kinase B A->B C Kinase C A->C D Kinase D B->D E Kinase E B->E F Kinase F C->F G Kinase G C->G

Figure 2. A simplified kinome tree diagram.

A key metric for quantifying selectivity from this initial screen is the Selectivity Score (S-score) . [1]It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Phase 2: Biochemical Validation and Potency Determination

Hits identified in the primary screen must be validated through dose-response experiments to determine their potency (IC50).

Experimental Protocol: Biochemical Kinase Assay
  • Reagents and Setup :

    • Recombinant kinase enzyme.

    • Specific peptide or protein substrate.

    • ATP (at or near the Km for each kinase to allow for a more accurate comparison of inhibitor potencies). [1] * Assay buffer.

    • Test compound (2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one) and benchmark inhibitors serially diluted.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity). [2]

  • Procedure :

    • Add kinase and test compound/vehicle to a microplate well and incubate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

    • Stop the reaction and measure the signal using a suitable plate reader.

  • Data Analysis :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPredicted IC50 on Target XPredicted IC50 on Off-Target Y
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-oneTo be determinedTo be determined
Dasatinib~1 nM (BCR-ABL)~0.8 nM (SRC)
Bosutinib~1.2 nM (SRC)~2.4 nM (ABL)

Phase 3: Cellular Target Engagement and Selectivity

Biochemical assays, while crucial, do not fully recapitulate the complex cellular environment. Cellular target engagement assays are essential to confirm that a compound interacts with its intended target(s) in living cells.

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. [3][4]

CETSA® Protocol Outline
  • Cell Treatment : Incubate intact cells with varying concentrations of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one or a vehicle control.

  • Thermal Challenge : Heat the cell suspensions across a range of temperatures.

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification : Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or high-throughput methods such as AlphaScreen®. [3]5. Data Analysis : A positive thermal shift in the presence of the compound indicates target engagement.

Experimental Approach 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. [5][6][7]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET™ Workflow

G A 1. Transfect cells with NanoLuc®-Kinase fusion vector B 2. Add cell-permeable fluorescent tracer A->B C 3. Add test compound (e.g., 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one) B->C D 4. Add Nano-Glo® substrate and measure BRET signal C->D E Result: Dose-dependent decrease in BRET signal indicates target engagement D->E

Figure 3. NanoBRET™ target engagement assay workflow.

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to build a comprehensive selectivity profile for 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one and compare it to established benchmarks.

Assay PlatformInformation GainedAdvantagesConsiderations
KINOMEscan™ Broad, unbiased identification of potential targets.High-throughput, covers a large portion of the kinome.Biochemical binding assay; does not measure enzymatic inhibition or cellular activity.
Biochemical IC50 Quantitative potency (IC50) against specific kinases.Gold standard for determining inhibitory activity. [8]In vitro; may not reflect cellular potency.
CETSA® Confirmation of target engagement in intact cells.Label-free, measures engagement with endogenous proteins.Lower throughput than other methods. [3][4]
NanoBRET™ Quantitative cellular affinity and occupancy.Live-cell assay, provides biologically relevant data. [7][9]Requires genetic modification of cells to express the fusion protein.

By integrating the data from these orthogonal approaches, a high-confidence assessment of the selectivity of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one can be achieved. For instance, a compound that shows potent inhibition of a specific kinase in a biochemical assay and demonstrates a corresponding thermal shift and BRET signal reduction in cellular assays is strongly validated as a cellularly active inhibitor of that target. Comparing its S-score and cellular off-target profile to those of Dasatinib and Bosutinib will provide a clear picture of its relative selectivity and potential for further development.

Conclusion

The journey of a novel kinase inhibitor from a chemical scaffold to a potential therapeutic is paved with rigorous scientific evaluation. The assessment of kinase selectivity is a critical milestone in this process. While the kinase selectivity profile of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one remains to be elucidated, the experimental framework detailed in this guide provides a clear and robust path for its characterization. By employing a multi-faceted approach that combines broad kinome screening with in-depth biochemical and cellular validation, researchers can confidently define the selectivity of novel compounds, enabling informed decisions in the pursuit of safer and more effective kinase-targeted therapies.

References

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., & Gambacorti-Passerini, C. (2011). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 4, 115–121.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, Y., Liu, Y., & Li, Y. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(24), 8497-8515.
  • Monna, V., & Van den Neste, E. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 137(10), 3584-3591.
  • Wodicka, L. M., et al. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 5(12), 1149-1159.
  • Sykes, L. K., et al. (2011). Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents. Blood, 118(13), 3585-3594.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4065.
  • Mas-Droux, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 113-122.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Elliott, G., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 101-110.
  • Fauvel, B., et al. (2017). The use of novel selectivity metrics in kinase research.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Grande, E., et al. (2011). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical Cancer Research, 17(10), 3144-3152.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). A strategy toward kinase-selective drug discovery.
  • Wells, C. I., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 64(15), 11464-11475.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(6), 1435-1450.
  • Harris, K. F., & Cuatrecasas, P. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55589.
  • Anastassiadis, T., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20221-20226.
  • El-Deeb, I. M., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1709-1712.
  • Armstrong, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Remsing Rix, L. L., et al. (2009). Table 1: Average sequence coverage and IC50 values for kinase targets of bosutinib. Leukemia, 23(3), 477-485.
  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., & Gambacorti-Passerini, C. (2011). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 4, 115–121.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(6), 1435-1450.
  • van der Walle, C. F., & Williams, P. A. (Eds.). (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • El-Deeb, I. M., & El-Brollosy, N. R. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. In Protein Kinases. IntechOpen.

Sources

Validation

Quantitative Evaluation and Mechanistic Profiling of Benzoxazinone Derivatives as Anticancer Agents

Introduction: The Benzoxazinone Scaffold in Oncology The 3,4-dihydro-2H-1,4-benzoxazine scaffold is widely recognized as a privileged structure in medicinal chemistry[1]. In recent years, benzoxazinone derivatives have e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxazinone Scaffold in Oncology

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is widely recognized as a privileged structure in medicinal chemistry[1]. In recent years, benzoxazinone derivatives have emerged as a highly promising class of heterocyclic compounds for targeted cancer therapy[2]. Unlike traditional chemotherapeutics that rely on broad-spectrum cytotoxicity, benzoxazinones exhibit polypharmacological properties, allowing them to simultaneously modulate multiple oncogenic and epigenetic pathways[3]. This guide provides an objective, quantitative comparison of novel benzoxazinone derivatives against standard alternatives, detailing their target interactions and the self-validating experimental protocols required to evaluate their efficacy.

Quantitative Comparison of Cytotoxicity

When benchmarking the performance of novel benzoxazinone derivatives, standard clinical therapeutics such as Doxorubicin, Gefitinib, and Sorafenib are utilized as baselines. The following table synthesizes in vitro cytotoxicity data across various human cancer cell lines to highlight the structure-activity relationship (SAR) advantages of these derivatives.

Derivative / CompoundPrimary Target / MechanismCell LineIC50 ValueReference AlternativeRef. IC50 Value
A-893 (Hydroxyl-substituted)SMYD2 MethyltransferaseA549 (Lung)2.8 nMAZ505120 nM
Compound 7 (Naproxen hybrid)Caspase-3 ActivationA549 (Lung)3.71 µMDoxorubicin5.50 µM
Compound 14b (Triazole hybrid)Topoisomerase II / DNA DamageA549 (Lung)7.59 µMGefitinib / Doxorubicin~10.0 µM / 5.50 µM
ZAK-I-57 EGFR / c-Myc SuppressionPLC/PRF/5 (HCC)High PotencySorafenibLower Efficacy

Data Synthesis: The structural hybridization of benzoxazinones dramatically alters their potency and selectivity. For instance, the hydroxyl-substituted derivative A-893 exhibits an extraordinary IC50 of 2.8 nM against SMYD2, representing a massive >40-fold improvement over the baseline inhibitor AZ505[4]. Similarly, Compound 7 outperforms Doxorubicin in A549 cells (3.71 µM vs. 5.50 µM) while maintaining an IC50 > 500 µM in normal MRC-5 cells, establishing a vastly superior therapeutic window[5].

Mechanistic Pathways and Target Interactions

The superior efficacy of benzoxazinone derivatives is rooted in their diverse, multi-targeted mechanisms of action:

  • Epigenetic Modulation: Compounds like A-893 act as highly selective, peptide-competitive inhibitors of the lysine methyltransferase SMYD2. By occupying the lysine binding pocket, they effectively suppress p53K370 methylation, thereby restoring the activity of the p53 tumor suppressor pathway[4].

  • DNA Damage & Topoisomerase Inhibition: 1,2,3-triazole-linked benzoxazinones possess a rigid, planar structure that facilitates direct DNA intercalation. This interaction inhibits Topoisomerase II and upregulates γ-H2AX (a hallmark of DNA double-strand breaks), ultimately triggering apoptosis and autophagy[6],[7].

  • Receptor Tyrosine Kinase (RTK) Suppression: Polypharmacological agents like ZAK-I-57 actively downregulate the expression of key oncogenic drivers, including EGFR, c-Myc, and Bcl-2, while simultaneously upregulating the pro-apoptotic protein Bax[3].

Pathway cluster_targets Primary Molecular Targets cluster_effects Cellular Responses BZX Benzoxazinone Derivatives SMYD2 SMYD2 Methyltransferase BZX->SMYD2 A-893 TOPO Topoisomerase II BZX->TOPO Triazole Hybrids EGFR EGFR / c-Myc BZX->EGFR ZAK-I-57 P53 Decreased p53K370me1 (p53 Activation) SMYD2->P53 DNA DNA Damage (γ-H2AX Upregulation) TOPO->DNA BAX Bax Upregulation & Bcl-2 Downregulation EGFR->BAX APO Apoptosis & Tumor Suppression P53->APO DNA->APO BAX->APO

Multi-targeted molecular mechanisms of benzoxazinone derivatives in cancer therapy.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent experimental artifacts.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT/CCK-8 Assay)

Purpose: To quantitatively determine the IC50 values of benzoxazinone derivatives[2].

  • Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours[2].

    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the subsequent 24–72 hour treatment window, preventing contact inhibition from skewing metabolic viability data.

  • Compound Treatment: Expose the cells to a dose-escalation series of the benzoxazinone derivative alongside a vehicle control (DMSO) for 48 hours[2],[6].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[2].

    • Causality: Viable cells with active metabolism will convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic activity, making the assay a direct, reliable proxy for cell viability.

  • Solubilization & Quantification: Remove the medium, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader[2].

    • Causality: DMSO completely solubilizes the otherwise impermeable formazan crystals, allowing for accurate spectrophotometric quantification. The IC50 is derived by plotting the percentage of viability against the log concentration of the compound[2].

Protocol 2: Epigenetic Target Validation (Western Blot for p53 Methylation)

Purpose: To validate the intracellular inhibition of SMYD2 by specific benzoxazinone derivatives[4].

  • Cell Selection & Treatment: Culture A549 lung carcinoma cells and treat them with 10 µM of the target compound (e.g., A-893) for 18 hours[4].

    • Causality: A549 cells are explicitly chosen due to their high basal SMYD2 expression and wild-type p53 status. The 18-hour window is critical; it is long enough for SMYD2 inhibition to manifest as a reduction in steady-state p53K370me1 levels, but short enough to avoid massive late-stage apoptosis that would degrade the target proteins[4].

  • Protein Extraction & Blotting: Lyse the cells, separate the proteins via SDS-PAGE, and probe with antibodies against p53K370me1 and total p53[4].

    • Causality: Normalizing the methylated fraction (p53K370me1) against total p53 confirms that the benzoxazinone derivative directly inhibits the methyltransferase enzyme rather than merely causing a non-specific downregulation of overall p53 expression[4].

Workflow Culture 1. Cell Culture (A549, HeLa, HCC) Treatment 2. Compound Exposure (Dose Escalation) Culture->Treatment Viability 3. Viability Assay (MTT / CCK-8) Treatment->Viability Analysis 4. IC50 Calculation (Dose-Response) Viability->Analysis Validation 5. Mechanistic Validation (Western Blot / Flow Cytometry) Analysis->Validation

Standardized experimental workflow for evaluating benzoxazinone anticancer activity.

Comparative Advantages Over Standard Alternatives

While Doxorubicin remains a frontline anthracycline chemotherapeutic, its clinical utility is severely limited by dose-dependent cardiotoxicity resulting from non-specific DNA intercalation and reactive oxygen species (ROS) generation.

In contrast, benzoxazinone derivatives offer a highly targeted approach. By specifically inhibiting enzymes like SMYD2 or RTKs like EGFR, these derivatives achieve comparable or superior IC50 values (e.g., Compound 7 at 3.71 µM vs. Doxorubicin at 5.50 µM) while exhibiting minimal toxicity toward normal human fibroblasts (WI-38) or normal epithelial cells (BEAS-2B)[5],[6]. Furthermore, in hepatocellular carcinoma (HCC) patient-derived tumor xenograft (PDTX) models, multi-targeted benzoxazinones like ZAK-I-57 have demonstrated superior in vivo tumor growth inhibition compared to the current standard-of-care, Sorafenib, highlighting their potential as next-generation targeted therapies[3].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.